molecular formula C7H6ClN3 B141025 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 7781-10-4

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B141025
CAS No.: 7781-10-4
M. Wt: 167.59 g/mol
InChI Key: BJGDLOLPALCTJQ-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102340. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClN3/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGDLOLPALCTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295499
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7781-10-4
Record name 7781-10-4
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Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Record name 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, most notably as a key building block for Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of the primary synthetic routes to this important molecule. Detailed experimental protocols for the synthesis of the parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and its subsequent N-methylation are presented. Quantitative data from various reported methods are summarized in tabular format for easy comparison of yields and conditions. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical transformations involved.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to the purine core of nucleobases.[1] This structural analogy allows compounds bearing this scaffold to interact with a wide range of biological targets. The chlorinated derivative, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile precursor for the synthesis of numerous kinase inhibitors.[2] Specifically, the 7-methylated analog, this compound, is a key intermediate in the manufacturing of tofacitinib and other related drugs.[3] This guide will detail the prevalent synthetic strategies for obtaining this valuable compound.

Synthesis of the Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the unmethylated core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-established multi-step process. Several routes have been reported, typically starting from acyclic precursors. The most common strategies involve the construction of the pyrimidine ring followed by the annulation of the pyrrole ring.

Synthesis from Diethyl Malonate

One of the most frequently cited methods commences with diethyl malonate. This route involves the initial formation of a pyrimidine ring, followed by a series of transformations to construct the fused pyrrole ring. A five-step synthesis starting from diethyl malonate has been reported with an overall yield of 45.8%.[4]

Synthesis from Ethyl 2-cyanoacetate

An alternative and often high-yielding approach begins with ethyl 2-cyanoacetate. This pathway also proceeds through the initial formation of a pyrimidine derivative, which is then converted to the pyrrolo[2,3-d]pyrimidine core. A patented method describes a four-step process with an overall yield of approximately 57%.[1]

Synthesis from Dimethyl Malonate

A seven-step synthesis starting from dimethyl malonate has also been described, affording the target 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an overall yield of 31%.[1]

The final key step in these syntheses is the chlorination of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

G

N-Methylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The introduction of the methyl group at the 7-position of the pyrrole ring is a critical step to arrive at the target compound. This is typically achieved through a direct N-methylation reaction on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

General Procedure for N-Methylation

The N-methylation is generally carried out by treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The choice of base and solvent is crucial for achieving high yield and selectivity.

G Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Product This compound Start->Product N-Methylation Reagents Methylating Agent (e.g., CH3I) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) Reagents->Product

Experimental Protocols

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This procedure details the chlorination step, which is the final transformation in the synthesis of the core scaffold.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Sodium hydroxide solution (concentrated)

Procedure:

  • A mixture of 86 g (0.64 mol) of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, 185 g of phosphorus oxychloride, and 373 g of toluene is warmed to 50°C.[3]

  • 97 g of N,N-diisopropylethylamine are added in portions, maintaining the temperature at 50°C until the reaction is complete (monitored by HPLC or TLC).[3]

  • The reaction mixture is then poured onto 770 g of water at a maximal temperature of 35°C.[3]

  • The pH of the mixture is adjusted to 8-9 by the addition of a concentrated sodium hydroxide solution.[3]

  • The mixture is aged at a temperature of 40°C for a minimum of 1 hour.[3]

  • The product is collected by centrifugation or filtration, washed with water, and dried under vacuum at a temperature below 80°C.[3]

Expected Yield: 77 g (79% conversion rate) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of 99.8 area-% as measured by HPLC.[3]

Synthesis of this compound

While a specific, detailed protocol for the direct methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is not extensively detailed in the immediate search results, a general procedure can be inferred from standard organic chemistry practices for N-alkylation of pyrroles and related heterocycles. The following is a representative protocol.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add a base (e.g., 1.2 equivalents of K₂CO₃ or 1.1 equivalents of NaH) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add a methylating agent (e.g., 1.1 equivalents of methyl iodide) dropwise to the suspension.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Presentation

The following table summarizes the quantitative data for the key chlorination step in the synthesis of the core scaffold, as reported in a patent.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃, DIPEAToluene50Not specified7999.8 (HPLC)[3]

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical industry. The routes to the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold are well-documented and high-yielding. The subsequent N-methylation provides the final key intermediate. This guide has outlined the primary synthetic strategies and provided detailed experimental protocols and comparative data to aid researchers and drug development professionals in the efficient and effective production of this important molecule. Further optimization of the methylation step could lead to even more streamlined and cost-effective manufacturing processes.

References

The Biological Versatility of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Anticancer, Kinase Inhibitory, and Antimicrobial Activities

The 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of its derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their pursuit of novel therapeutics based on this promising heterocyclic system.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives has been evaluated using standard methodologies such as the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are summarized below.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8f (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imineHT-29 (Colon)4.55 ± 0.23[1]
8g (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imineHT-29 (Colon)4.01 ± 0.20[1]
10a 3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneHeLa (Cervical)>50[1]
10b 3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneMCF-7 (Breast)>50[1]

Kinase Inhibition

The 7-deazapurine core of the pyrrolo[2,3-d]pyrimidine scaffold is a known ATP mimetic, making its derivatives prime candidates for kinase inhibitors. Research has shown that modifications to this core can lead to potent and selective inhibition of various kinases implicated in cancer and inflammatory diseases.

Key Kinase Targets and Signaling Pathways

Two of the most significant signaling pathways targeted by this compound derivatives are the JAK-STAT and PI3K/Akt/mTOR pathways.

JAK-STAT Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immune response and cell proliferation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[2][3]

JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK

JAK-STAT Signaling Pathway Inhibition

PI3K/Akt/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5][6][7][8] Its aberrant activation is a hallmark of many cancers.[4][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

PI3K/Akt/mTOR Signaling Pathway Inhibition
Quantitative Kinase Inhibition Data

The inhibitory activity of this compound derivatives against specific kinases is a key determinant of their therapeutic potential.

Compound IDTarget KinaseIC50 (nM)Reference
12a JAK112.6[9]
12a JAK2>135[9]
9a JAK3Potent (Specific value not provided)[10]
5k EGFR40[11][12]
5k Her2115[11][12]
5k VEGFR288[11][12]
5k CDK2204[11][12]

Antimicrobial Activity

In addition to their anticancer and kinase inhibitory properties, certain derivatives of the this compound scaffold have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative A Staphylococcus aureus-[13]
Derivative B Escherichia coli-[13]
Derivative C Candida albicans-[13]

(Note: Specific MIC values for 7-methyl derivatives were not explicitly found in the provided search results, but the general scaffold shows promise in this area.)

Experimental Protocols

To facilitate further research and validation of the biological activities of these compounds, detailed protocols for key in vitro assays are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are essential for determining the potency and selectivity of compounds against their target kinases.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer, and solutions of the kinase, substrate, and test compound at the desired concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity using a suitable detection method, such as measuring the amount of phosphorylated substrate or the amount of ATP consumed.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and improved derivatives with enhanced efficacy and selectivity. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of next-generation therapies for a variety of diseases.

References

Unraveling the Role of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic intermediate that serves as a foundational scaffold in the design and synthesis of a multitude of potent and selective kinase inhibitors. While direct mechanism of action studies on this specific compound are not extensively documented, its integral role in the development of targeted therapies provides a clear indication of its intended biological impact. This technical guide elucidates the mechanism of action of compounds derived from this scaffold, focusing on their role as inhibitors of critical signaling pathways implicated in cancer and inflammatory diseases. The 7-methyl modification on the pyrrolo[2,3-d]pyrimidine core is a strategic chemical feature employed in the development of advanced kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and Janus kinases (JAKs).

Core Scaffold and Rationale for Use

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding site of various kinases, thereby blocking their phosphotransferase activity and disrupting downstream signaling cascades.[1] The chloro-substituent at the 4-position provides a reactive handle for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[2] The methylation at the N7-position is a modification utilized in the synthesis of next-generation inhibitors to fine-tune their pharmacological properties.

Mechanism of Action: Kinase Inhibition

Derivatives of this compound primarily exert their effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders. The primary targets for inhibitors synthesized from this scaffold are members of the tyrosine kinase and Janus kinase families.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant application of the this compound scaffold is in the development of fourth-generation EGFR inhibitors. These compounds are designed to overcome resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), particularly the C797S mutation in non-small cell lung cancer (NSCLC).[4] By competitively binding to the ATP-binding pocket of the EGFR kinase domain, these inhibitors block the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6]

Janus Kinase (JAK) Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in the design of JAK inhibitors.[7] These inhibitors are crucial in the treatment of inflammatory and autoimmune diseases. They function by blocking the activity of JAKs, which are essential for the signaling of numerous cytokines.[8][9] Inhibition of JAKs prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking their translocation to the nucleus and the transcription of pro-inflammatory genes.[8][10]

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity of representative compounds synthesized using the this compound scaffold.

Table 1: EGFR Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget EGFR MutantIC50 (nM)Reference
31r EGFR19del/T790M/C797S<1[4]
31r EGFRL858R/T790M/C797S<1[4]
12i T790M activating mutant EGFR0.21[2]
12i Wild-type EGFR22[2]

Table 2: Multi-Kinase Inhibitory Profile of a Pyrrolo[2,3-d]pyrimidine Derivative

Compound IDTarget KinaseIC50 (nM)Reference
5k EGFR79[11][12]
5k Her240[11][12]
5k VEGFR2136[11][12]
5k CDK2204[11][12]

Table 3: JAK1 Selective Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
(R)-6c JAK18.5[7]
(R)-6c JAK2408[7]

Experimental Protocols

General In Vitro Kinase Inhibition Assay (Radiometric HotSpot Platform)

This protocol outlines a common method for determining the kinase inhibitory activity of test compounds.

Materials:

  • Test compounds (solubilized in DMSO)

  • Recombinant kinase enzyme

  • ATP (including radiolabeled ATP, e.g., 33P-ATP)

  • Substrate (peptide or protein)

  • Kinase reaction buffer

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of unlabeled and radiolabeled ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization P1 P EGFR->P1 P2 P EGFR->P2 Grb2 Grb2 P1->Grb2 Recruitment PI3K PI3K P2->PI3K Recruitment & Activation P3 P P4 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR ATP-competitive inhibition

Caption: EGFR signaling pathway and point of inhibition.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 JAK1->JAK2 Trans-phosphorylation P1 P JAK1->P1 Phosphorylation P2 P JAK2->P2 Phosphorylation STAT1 STAT P1->STAT1 Recruitment & Phosphorylation STAT2 STAT P2->STAT2 Recruitment & Phosphorylation P3 P P4 P STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer Transcription Gene Transcription (Inflammation) STAT_dimer->Transcription Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK1 ATP-competitive inhibition Inhibitor->JAK2 ATP-competitive inhibition

Caption: JAK-STAT signaling pathway and point of inhibition.

Conclusion

This compound is a pivotal building block in the development of targeted kinase inhibitors. While not an active pharmaceutical ingredient in itself, its structural features are leveraged to create potent and selective drugs that modulate key signaling pathways involved in cancer and inflammation. The mechanism of action of its derivatives is centered on the competitive inhibition of ATP binding to kinases such as EGFR and JAKs, leading to the downregulation of their respective signaling cascades. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel therapeutics.

References

Spectroscopic and Structural Analysis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 7781-10-4), a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific experimental data for the 7-methyl derivative in publicly accessible sources, this guide also includes data for the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, as a close structural analog for comparative purposes.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its parent analog.

Table 1: ¹H NMR Data of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Chemical Shift (ppm)MultiplicityAssignment
12.16br sNH
8.59sH-2
7.70dH-6
6.60dH-5

Note: Data corresponds to the unmethylated parent compound.

Table 2: General Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compoundC₇H₆ClN₃167.60 g/mol Data not available in searched sources
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.57 g/mol 153, 118, 155[1]

Table 3: Infrared (IR) Spectroscopy

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following represents standard methodologies for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the compound would be dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS):

Mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or as a thin film. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS, HRMS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide on the Solubility of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active molecules. Understanding the solubility of this compound is critical for its effective use in medicinal chemistry, process development, and formulation studies.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. In the context of drug discovery and development, solubility significantly influences reaction kinetics, purification strategies, and the ultimate bioavailability of a therapeutic agent. Two key types of solubility are often considered:

  • Kinetic Solubility: This refers to the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous or organic buffer and allowed to equilibrate for a short period. It is a high-throughput screening method to identify potential solubility liabilities early in the discovery process.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period until the concentration of the dissolved solute is constant. This measurement is crucial for lead optimization and formulation development.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have been reported, providing valuable guidance for solvent selection in research and development settings.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

SolventSolubility
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
MethanolSoluble[1]

Note: "Soluble" indicates that the compound dissolves in the specified solvent, but does not provide a quantitative measure of concentration.

Experimental Protocols for Solubility Determination

While a specific, validated protocol for determining the solubility of this compound is not available in the public domain, established methodologies for heterocyclic compounds can be readily adapted. The following sections detail representative protocols for both kinetic and thermodynamic solubility determination.

Experimental Protocol 1: Kinetic Solubility Determination via the Shake-Flask Method

This protocol is a common high-throughput method for assessing the kinetic solubility of a compound.

1. Materials and Reagents:

  • This compound
  • Dimethyl sulfoxide (DMSO), analytical grade
  • Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)
  • Phosphate-buffered saline (PBS), pH 7.4 (for aqueous comparison, if desired)
  • Microcentrifuge tubes (1.5 mL or 2 mL)
  • Thermomixer or orbital shaker
  • High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
  • Syringe filters (0.45 µm)

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Sample Preparation: In duplicate, add a specific volume of the DMSO stock solution to a microcentrifuge tube containing a known volume of the test organic solvent to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
  • Equilibration: Incubate the tubes in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C) and agitation speed (e.g., 850 rpm) for a defined period, typically 1 to 2 hours.
  • Separation of Undissolved Solid: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitate. Alternatively, filter the solution through a 0.45 µm syringe filter.
  • Quantification: Carefully transfer the supernatant to a new tube or an HPLC vial. Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve prepared from the DMSO stock solution.

Experimental Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol determines the equilibrium solubility of the compound.

1. Materials and Reagents:

  • Solid this compound
  • Selected organic solvents
  • Glass vials with screw caps
  • Orbital shaker or vial roller system
  • HPLC system with a UV detector
  • Syringe filters (0.45 µm)

2. Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test organic solvent. Ensure there is a visible amount of undissolved solid.
  • Equilibration: Seal the vials and place them on an orbital shaker or vial roller at a constant temperature (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.
  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
  • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a 0.45 µm syringe filter to remove any undissolved particles.
  • Quantification: Dilute the filtrate with an appropriate solvent if necessary and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Experimental Workflow and Visualization

The following diagrams illustrate the general workflows for determining kinetic and thermodynamic solubility.

G cluster_kinetic Kinetic Solubility Workflow k_start Prepare 10 mM Stock in DMSO k_add_solvent Add Stock to Organic Solvent k_start->k_add_solvent k_equilibrate Equilibrate (1-2h) with Agitation k_add_solvent->k_equilibrate k_separate Separate Undissolved Solid (Centrifuge/Filter) k_equilibrate->k_separate k_quantify Quantify Supernatant (HPLC/UV-Vis) k_separate->k_quantify k_end Kinetic Solubility Value k_quantify->k_end G cluster_thermodynamic Thermodynamic Solubility Workflow t_start Add Excess Solid to Organic Solvent t_equilibrate Equilibrate (24-72h) with Agitation t_start->t_equilibrate t_settle Allow Excess Solid to Settle t_equilibrate->t_settle t_filter Filter Supernatant t_settle->t_filter t_quantify Quantify Filtrate (HPLC/UV-Vis) t_filter->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

References

The Versatile Scaffold: A Deep Dive into 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – The heterocyclic compound 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has emerged as a cornerstone in the development of targeted therapies, particularly as a privileged scaffold for kinase inhibitors. This in-depth technical guide provides a comprehensive review of its synthesis, biological activities, and structure-activity relationships, offering valuable insights for researchers, scientists, and drug development professionals. Its unique structure has been pivotal in the creation of treatments for a range of diseases, from autoimmune disorders to various cancers.

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a key building block in numerous biologically active molecules. The introduction of a chlorine atom at the 4-position and a methyl group at the 7-position creates a versatile intermediate, ripe for derivatization to achieve potent and selective inhibition of various protein kinases. This guide will explore the critical role of this scaffold in the development of Janus kinase (JAK) inhibitors, Aurora kinase inhibitors, and Focal Adhesion Kinase (FAK) inhibitors, among others.

Synthesis and Chemical Properties

The synthesis of this compound is a critical first step in the development of drugs based on this scaffold. Several synthetic routes have been established, often starting from commercially available pyrimidine or pyrrole precursors. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine ring system followed by chlorination and methylation.

The chlorine atom at the 4-position is particularly important as it serves as a reactive handle for nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's biological activity and pharmacokinetic properties. The methyl group at the 7-position often plays a role in modulating solubility and metabolic stability, and can influence the orientation of the molecule within the target protein's binding site.

A Privileged Scaffold for Kinase Inhibition

The this compound core has proven to be an exceptional platform for the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions. The pyrrolo[2,3-d]pyrimidine scaffold can mimic the purine core of ATP, the natural substrate for kinases, allowing derivatives to act as competitive inhibitors.

Janus Kinase (JAK) Inhibition

Derivatives of this compound have been extensively explored as inhibitors of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its overactivation is implicated in autoimmune diseases like rheumatoid arthritis and psoriasis.

Table 1: Inhibitory Activity of this compound Derivatives against JAK Kinases

CompoundTargetIC50 (nM)Cell-Based Assay IC50 (µM)Reference
11e JAK1, JAK2>90% inhibitionRAW264.7 (NO inhibition): < Baricitinib[1]
8m JAK10.16-[2]
8o JAK10.3-[2]
12a JAK112.6RAW264.7: 143.3[3]
9a JAK3Potent & Selective-[4]

Note: Data is compiled from various sources and methodologies may differ.

The development of selective JAK inhibitors is a key objective to minimize off-target effects. For instance, selective JAK1 inhibition is sought for treating inflammatory diseases, while JAK2 inhibition is relevant for myeloproliferative neoplasms. Researchers have successfully modified the this compound scaffold to achieve varying degrees of selectivity across the JAK family.[2][3]

JAK_STAT_Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimerization STAT Dimerization STAT->STAT Dimerization Gene Transcription Gene Transcription This compound Derivative This compound Derivative Nucleus Nucleus STAT Dimerization->Nucleus Translocates to Nucleus->Gene Transcription Initiates Synthesis_Workflow Start Start Reaction Reaction Workup Workup Reaction->Workup 2. Quench & Extract Purification Purification Workup->Purification 3. Chromatography End End Purification->End 4. Final Product

References

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3680-69-1

This technical guide provides an in-depth overview of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a pivotal heterocyclic compound in medicinal and organic chemistry. It is a crucial intermediate in the synthesis of numerous biologically active molecules, particularly kinase inhibitors for therapeutic applications. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white to off-white crystalline solid.[1][2] Its chemical structure consists of a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position.[2] This arrangement provides a versatile scaffold for chemical modifications.

PropertyValueReference
Molecular FormulaC₆H₄ClN₃[1]
Molecular Weight153.57 g/mol [1]
Melting Point214-217 °C[1]
SolubilitySparingly soluble in water; soluble in organic solvents like DMSO, DMF, ethanol, and methanol.[1][2]
AppearanceWhite crystalline solid[1]

Synthesis and Chemical Reactivity

The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical process for its application in pharmaceutical manufacturing. Several synthetic routes have been developed to improve yield and purity.

Experimental Protocol: Improved Synthesis from 7H-pyrrolo[2,3-d]pyrimidin-4-ol

One common and efficient method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[3][4]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphoryl chloride (POCl₃)

  • Toluene

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Dichloromethane (for tosylation)

  • Tetrabutylammonium chloride

  • Tosyl chloride

  • Potassium carbonate

Procedure:

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (e.g., 86 g, 0.64 mol), phosphoryl chloride (185 g), and toluene (373 g) is warmed to 50°C.[3][4]

  • N,N-Diisopropylethylamine (97 g) is added in portions while maintaining the temperature at 50°C until the reaction is complete.[3][4]

  • The reaction mixture is then cooled and quenched with water.

  • The product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is isolated by centrifugation, washed with water, and dried under vacuum at a temperature below 80°C.[3][4] This process can yield a product with a purity of over 99.5% as measured by HPLC.[3][4]

A patent describes a method that can achieve a yield of up to 84%.[3][4]

Chemical Reactivity

The reactivity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is primarily characterized by:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring and the chlorine atom at the 4-position makes it susceptible to nucleophilic attack. This allows for the substitution of the chlorine atom with various nucleophiles such as amines, alcohols, and thiols, which is a key step in the synthesis of its derivatives.[1][2]

  • Cross-Coupling Reactions: The compound readily participates in palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, as well as copper-mediated reactions.[1] These reactions are instrumental in introducing carbon-carbon bonds and creating a diverse range of substituted pyrrolopyrimidines.

  • N-Functionalization: The nitrogen atom on the pyrrole ring can be functionalized, for instance, through tosylation to form 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a common intermediate that offers different reactivity and solubility properties.[3][4]

Applications in Drug Development

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone intermediate in the synthesis of a class of drugs known as Janus kinase (JAK) inhibitors.[5][6][7] These inhibitors are crucial in the treatment of various inflammatory diseases and cancers.

Key Pharmaceutical Ingredients (APIs) Synthesized from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

Active Pharmaceutical IngredientTherapeutic AreaReference
TofacitinibRheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[3][4][5]
RuxolitinibMyelofibrosis, Polycythemia Vera[3][4][5]
BaricitinibRheumatoid Arthritis[3][4]
OclacitinibAllergic Dermatitis in dogs[3][4]
ItacitinibInvestigational for various cancers[3][4]

The pyrrolo[2,3-d]pyrimidine nucleus acts as a deaza-isostere of adenine, the core component of ATP.[8] This structural mimicry allows its derivatives to act as competitive inhibitors at the ATP-binding site of kinases.[8]

Signaling Pathway and Mechanism of Action

Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine primarily function by inhibiting kinase activity, thereby modulating cellular signaling pathways involved in cell proliferation, differentiation, and inflammation. For instance, as JAK inhibitors, they block the signaling of cytokines that are dependent on the JAK-STAT pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Cell Proliferation) STAT_dimer->Gene_Expression Translocates to Nucleus and Initiates Transcription Pyrrolopyrimidine_Derivative 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivative (e.g., Tofacitinib) Pyrrolopyrimidine_Derivative->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Inhibition of the JAK-STAT signaling pathway by a 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and subsequent use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a pharmaceutical intermediate involves several key stages.

Synthesis_Workflow Start Starting Materials (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-ol) Chlorination Chlorination Reaction (e.g., with POCl₃) Start->Chlorination Isolation Isolation and Washing Chlorination->Isolation Drying Drying under Vacuum Isolation->Drying QC1 Quality Control (HPLC) Purity > 99.5% Drying->QC1 Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine QC1->Intermediate Pass Coupling Nucleophilic Substitution or Cross-Coupling Reaction Intermediate->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Final_API Final Active Pharmaceutical Ingredient (API) Purification->Final_API

Caption: General workflow for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its conversion to an API.

Safety and Handling

While considered to have low toxicity, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine can cause irritation to the eyes, skin, and respiratory system upon prolonged or excessive exposure.[1] It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound is stable under normal storage conditions.[1]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, particularly protein kinases. Consequently, derivatives of this scaffold are integral to the development of targeted therapies for various diseases, including cancers and inflammatory disorders. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the 7-deazapurine core.

This document provides a detailed protocol for the Suzuki coupling of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with various arylboronic acids. The methyl group at the 7-position prevents potential complications arising from the acidic N-H proton, often leading to cleaner reactions and simplifying the purification process. The protocol outlines optimized reaction conditions, including catalyst, base, and solvent selection, to achieve high yields of the desired 4-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Signaling Pathways and Relevance

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core are potent inhibitors of various protein kinases involved in oncogenic signaling pathways. For instance, they have been successfully developed as inhibitors of Janus kinases (JAKs), spleen tyrosine kinase (Syk), and epidermal growth factor receptor (EGFR) kinase. By blocking the ATP-binding site of these kinases, these compounds can modulate downstream signaling cascades that are critical for cell proliferation, survival, and differentiation. The Suzuki coupling reaction is instrumental in creating libraries of analogs with modified aryl substituents at the 4-position to optimize potency, selectivity, and pharmacokinetic properties.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) JAK Janus Kinase (JAK) RTK->JAK Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription PI3K PI3K AKT Akt PI3K->AKT AKT->Transcription Downstream->PI3K Growth_Factor Growth Factor Growth_Factor->RTK Pyrrolo_Pyrimidine 4-Aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor) Pyrrolo_Pyrimidine->RTK Inhibition Pyrrolo_Pyrimidine->JAK Inhibition

Figure 1: Simplified signaling pathway showing inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Optimization of Suzuki Coupling Reaction Conditions

The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize the optimization of these parameters for the coupling of this compound with a representative arylboronic acid.

Table 1: Catalyst Screening

EntryPalladium Catalyst (mol%)LigandYield (%)
1Pd(PPh₃)₄ (5)-75
2PdCl₂(dppf) (5)-92
3Pd(OAc)₂ (5)SPhos (10)88
4Pd₂(dba)₃ (2.5)XPhos (10)90

Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL), 100°C, 4h.

Table 2: Base Screening

EntryBase (2.0 equiv)Yield (%)
1K₂CO₃92
2Na₂CO₃85
3Cs₂CO₃95
4K₃PO₄94

Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), PdCl₂(dppf) (5 mol%), 1,4-Dioxane/H₂O (4:1, 5 mL), 100°C, 4h.

Table 3: Solvent Screening

EntrySolvent System (v/v)Yield (%)
11,4-Dioxane/H₂O (4:1)95
2Toluene/H₂O (4:1)78
3DME/H₂O (4:1)89
4Acetonitrile/H₂O (4:1)65

Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), PdCl₂(dppf) (5 mol%), Cs₂CO₃ (2.0 mmol), 100°C, 4h.

Table 4: Substrate Scope with Optimized Conditions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine93
33-Fluorophenylboronic acid4-(3-Fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine89
44-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine85
5Pyridin-3-ylboronic acid4-(Pyridin-3-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine82

Optimized Conditions: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), PdCl₂(dppf) (5 mol%), Cs₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL), 100°C, 4h.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid under optimized conditions.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add PdCl₂(dppf) (0.05 equiv). Subsequently, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a concentration of approximately 0.2 M with respect to the starting pyrimidine).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for another 10 minutes.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. For microwave-assisted reactions, irradiate at a set temperature of 120-140°C for 15-30 minutes.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine product.

Suzuki_Workflow A 1. Add Reactants & Base (Pyrrolo-pyrimidine, Boronic Acid, Cs₂CO₃) to flask B 2. Inert Atmosphere (Purge with Ar or N₂) A->B C 3. Add Catalyst & Solvent (PdCl₂(dppf), Dioxane/H₂O) B->C D 4. Degas Mixture C->D E 5. Heat Reaction (100°C or Microwave) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Work-up (Extraction & Washing) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Conclusion

The described protocol provides a robust and efficient method for the synthesis of 4-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidines via a Suzuki-Miyaura cross-coupling reaction. The optimized conditions, utilizing PdCl₂(dppf) as a catalyst and cesium carbonate as a base in a 1,4-dioxane/water solvent system, are applicable to a range of arylboronic acids, affording good to excellent yields. This methodology is a valuable tool for the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases and other enzymes. The use of microwave irradiation can significantly reduce reaction times, further enhancing the efficiency of this synthetic route.

Application Notes and Protocols for the Use of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases. The derivative, 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of a new generation of selective and potent kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for the introduction of various substituents through cross-coupling reactions, while the methyl group at the 7-position can enhance metabolic stability and modulate solubility.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases, such as the Janus kinase (JAK) and Leucine-rich repeat kinase 2 (LRRK2) pathways.

Target Kinases and Signaling Pathways

Derivatives of this compound have shown significant inhibitory activity against several important kinase targets.

Janus Kinase (JAK) Family

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial components of the JAK-STAT signaling pathway. This pathway is activated by a multitude of cytokines and growth factors, playing a central role in immunity, cell growth, and differentiation.[1][2] Dysregulation of the JAK-STAT pathway is linked to various autoimmune diseases and cancers.[3] Inhibitors targeting JAKs can modulate the inflammatory response and are used in the treatment of conditions like rheumatoid arthritis.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription LRRK2_Signaling cluster_upstream Upstream Signals cluster_lrrk2 cluster_downstream Downstream Pathways Upstream Various Stimuli LRRK2 LRRK2 Upstream->LRRK2 Activation MAPK MAPK Pathway LRRK2->MAPK Vesicular_Trafficking Vesicular Trafficking LRRK2->Vesicular_Trafficking Autophagy Autophagy LRRK2->Autophagy Neurite_Outgrowth Neurite Outgrowth LRRK2->Neurite_Outgrowth Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->LRRK2 Inhibition Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Methylation N-Methylation Start->Methylation Intermediate 4-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Methylation->Intermediate Coupling Cross-Coupling (Suzuki or Buchwald-Hartwig) Intermediate->Coupling Product Kinase Inhibitor Coupling->Product

References

Application Notes and Protocols for N-Alkylation of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-alkylation of the pyrimidine ring of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This protocol is designed for researchers in medicinal chemistry and drug development who are working with pyrrolo[2,3-d]pyrimidine scaffolds, which are key components in many therapeutic agents. The following sections outline a general yet robust methodology for introducing various alkyl groups onto the pyrimidine nitrogen atoms, a critical step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of kinase inhibitors and other targeted therapeutics. N-alkylation of the pyrimidine moiety can significantly impact the compound's biological activity, selectivity, and pharmacokinetic properties. This protocol details a standard procedure for the N-alkylation of this scaffold using a suitable base and an alkylating agent. It is important to note that the pyrrolo[2,3-d]pyrimidine ring system has two potential sites for alkylation on the pyrimidine ring (N-1 and N-3). The regioselectivity of the reaction may depend on the specific reaction conditions and the nature of the substituent. Therefore, empirical optimization may be required to achieve the desired isomer.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base in an anhydrous aprotic solvent.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexanes/ethyl acetate mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of Sodium Hydride: In a dry, inert atmosphere, weigh the required amount of 60% NaH dispersion and transfer it to a round-bottom flask. Wash the NaH with anhydrous diethyl ether or hexanes (3 times) to remove the mineral oil. Carefully decant the solvent each time. Dry the washed NaH under a stream of inert gas.

  • Reaction Setup: To the flask containing the washed NaH, add anhydrous DMF under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve this compound in a minimal amount of anhydrous DMF. Slowly add this solution dropwise to the stirred NaH suspension at 0 °C. Allow the reaction mixture to stir at this temperature for 30-60 minutes to ensure complete deprotonation. The formation of the sodium salt may be observed.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC.

  • Quenching: Upon completion of the reaction (as indicated by TLC), cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the quenched reaction mixture with water and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-alkylated product(s).

  • Characterization: Characterize the purified product(s) by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity of the alkylation.

Data Presentation

The following table summarizes the general reaction parameters for the N-alkylation of this compound. Researchers should optimize these conditions for specific alkylating agents to achieve the best results.

ParameterRecommended Value/ReagentNotes
Starting Material This compound1.0 equivalent
Base Sodium Hydride (NaH)1.1 - 1.5 equivalents
Alkylating Agent Alkyl Halide (R-X)1.1 - 1.5 equivalents
Solvent Anhydrous DMFSufficient to dissolve starting material
Reaction Temperature 0 °C to Room TemperatureInitial deprotonation at 0 °C
Reaction Time 2 - 24 hoursMonitor by TLC
Work-up Aqueous NH₄Cl quench, EtOAc extractionStandard procedure
Purification Silica Gel ChromatographyEluent to be determined by TLC

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow for the N-alkylation of this compound.

N_Alkylation_Reaction reactant1 This compound reagents 1. NaH, DMF, 0 °C 2. R-X, 0 °C to rt reactant1->reagents plus1 + reactant2 R-X (Alkyl Halide) reactant2->reagents product1 1-Alkyl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine reagents->product1 product2 3-Alkyl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine reagents->product2 plus2 +

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental_Workflow step1 Preparation of NaH (Wash with anhydrous solvent) step2 Reaction Setup (NaH in anhydrous DMF, 0 °C) step1->step2 step3 Deprotonation (Add starting material, stir at 0 °C) step2->step3 step4 Alkylation (Add alkyl halide, warm to rt) step3->step4 step5 Reaction Quench (Cool to 0 °C, add aq. NH₄Cl) step4->step5 step6 Aqueous Work-up (Extraction with EtOAc) step5->step6 step7 Purification (Silica gel chromatography) step6->step7 step8 Characterization (NMR, MS) step7->step8

Caption: Step-by-step experimental workflow for the N-alkylation procedure.

Application Notes and Protocols for the Synthesis of Antiviral Agents from 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core structure for a variety of biologically active molecules, including potent antiviral and kinase inhibitors. This is due to its structural resemblance to purine, allowing it to interact with biological targets. The 7-deazapurine core is a key component in several approved drugs. The starting material, 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a versatile intermediate for the synthesis of a diverse range of antiviral compounds.

The primary synthetic strategy involves nucleophilic substitution at the C4 position of the pyrimidine ring and, if desired, further modifications at the C5 and C6 positions of the pyrrole ring. The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, enabling the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of the starting material and subsequent derivatization to generate potential antiviral agents, along with a summary of reported antiviral activity data.

Data Presentation

The following table summarizes the in vitro antiviral activity of representative 4,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives against Zika virus (ZIKV) and Dengue virus (DENV). While the 7-substituent in these examples is not a methyl group, the data illustrates the potential for potent antiviral activity within this class of compounds, achievable through substitution at the 4-position.

Compound ID7-Substituent4-SubstituentVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1 p-Nitrobenzylm-ChlorobenzylaminoZIKV5.2120.03.8
8 p-Cyanobenzylm-ChlorobenzylaminoZIKV5.23>50>9.6
11 p-Cyanobenzyl(3-Chlorophenyl)methanethiolZIKV4.89>50>10.2
23 p-Nitrobenzyl2,3-DichlorobenzylaminoZIKV5.7026.84.7
1 p-Nitrobenzylm-ChlorobenzylaminoDENV>8.520.0-
8 p-Cyanobenzylm-ChlorobenzylaminoDENV>8.5>50-
11 p-Cyanobenzyl(3-Chlorophenyl)methanethiolDENV>8.5>50-
23 p-Nitrobenzyl2,3-DichlorobenzylaminoDENV>8.526.8-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the methylation of the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Synthesis of 4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

This protocol details the nucleophilic substitution of the 4-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine, aniline derivatives) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (n-BuOH) or 2-Propanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in n-butanol or 2-propanol.

  • Add the desired amine (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C for n-butanol) and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired 4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Visualizations

Synthesis_Workflow start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reagent1 CH3I, K2CO3 DMF start->reagent1 intermediate This compound reagent2 Primary/Secondary Amine DIPEA, n-BuOH intermediate->reagent2 reagent1->intermediate Methylation (Protocol 1) product 4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Antiviral Agent) reagent2->product Nucleophilic Substitution (Protocol 2)

Caption: Synthetic workflow for antiviral agents.

Signaling_Pathway_Concept virus Virus host_cell Host Cell virus->host_cell Infection replication Viral Replication host_cell->replication Hijacks Cellular Machinery compound Pyrrolo[2,3-d]pyrimidine Derivative inhibition Inhibition compound->inhibition inhibition->replication Blocks

Caption: Conceptual antiviral mechanism of action.

laboratory handling and safety precautions for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound that serves as a crucial intermediate in medicinal and organic chemistry. Its scaffold is integral to the synthesis of various biologically active molecules, particularly kinase inhibitors used in the treatment of diseases like rheumatoid arthritis.[1] Given its reactivity and potential hazards, strict adherence to laboratory safety protocols is essential to ensure the well-being of personnel and the integrity of research. These application notes provide detailed guidelines for the safe handling, storage, and use of this compound, along with emergency procedures.

Hazard Identification and Safety Precautions

This compound is classified as acutely toxic if swallowed.[2] It may also cause skin, eye, and respiratory irritation.[3][4][5] Long-term or excessive exposure should be avoided.[5]

Primary Hazards:

  • Acute Oral Toxicity: Toxic if swallowed.[2][4][6][7]

  • Skin Irritation: May cause skin irritation.[4][7]

  • Eye Irritation: Can cause serious eye irritation.[4][7]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[4][7]

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Avoid the formation of dust and aerosols during handling.[4][6]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled, stored, or used.[4][6]

  • Wash hands and any exposed skin thoroughly after handling.[4][6]

  • Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][5]

  • Store locked up.[4][6]

Quantitative Data Summary

The following tables summarize the key physicochemical and safety data for this compound and its parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, which shares similar properties.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical FormulaC₇H₆ClN₃[2]
Molecular Weight167.60 g/mol [2]
AppearanceSolid / Crystalline Solid[2][3]
Melting Point170–175 °C (for 7H parent compound)[3]
SolubilitySoluble in organic solvents (DMSO, DMF, ethanol); sparingly soluble in water.[3]
StabilityStable under normal storage conditions. Sensitive to strong acids and bases.[3][5]

Table 2: GHS Hazard Information (Representative)

ClassificationGHS PictogramSignal WordHazard Statement (H-Code)Precautionary Statements (P-Codes)
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowedP264, P270, P301 + P310, P405, P501
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritationP280, P302 + P352, P332 + P313
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritationP280, P305 + P351 + P338, P337 + P313
STOT SE (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritationP261, P271, P304 + P340, P312

Note: Classifications are based on aggregated data for pyrrolo[2,3-d]pyrimidine derivatives.[7] Specific classifications for the 7-methyl variant are primarily focused on acute oral toxicity.[2]

Experimental Protocols

Protocol 1: General Handling and Weighing

This protocol outlines the procedure for safely weighing the solid compound for experimental use.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate glass vial or flask for the experiment

Personal Protective Equipment (PPE):

  • Nitrile or PVC gloves[4]

  • Chemical safety goggles with side-shields[6]

  • Flame-retardant lab coat[6]

  • Certified respirator with appropriate filter if not handled in a fume hood[5][6]

Procedure:

  • Ensure all work is conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • Don appropriate PPE before handling the compound.

  • Place a clean weighing boat on the analytical balance and tare.

  • Carefully open the container of this compound. Avoid creating dust.

  • Using a clean spatula, carefully transfer the desired amount of the solid to the weighing boat.

  • Once the target weight is achieved, securely close the primary container.

  • Transfer the weighed compound to the designated reaction vessel inside the fume hood.

  • Clean the spatula thoroughly. Dispose of the weighing boat and any contaminated materials (e.g., gloves) in the designated hazardous waste container.

  • Wash hands thoroughly after completing the task.

Protocol 2: Accidental Spill Cleanup

This protocol describes the steps for managing a small-scale laboratory spill.

Materials:

  • Spill containment kit (including absorbent material like sand or vermiculite)[4]

  • Sealable, labeled waste disposal bags or containers[4]

  • Broom and dustpan (or other spark-proof tools)[6]

  • Decontamination solution (e.g., soap and water)

Procedure:

  • Evacuate non-essential personnel from the immediate area.[6]

  • Ensure the area is well-ventilated. If the spill is significant, evacuate the lab and alert the safety officer.

  • Wearing full PPE (including respiratory protection), control the source of the leak if it is safe to do so.[4]

  • Prevent the spill from entering drains or waterways.[4]

  • Gently cover the spill with an inert absorbent material like sand or vermiculite.[4] Avoid raising dust.

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[4] Use non-sparking tools.[6]

  • Decontaminate the spill area with soap and water, and wipe dry.

  • Collect all contaminated materials (including PPE) and place them in a sealed bag for proper disposal.[4]

  • Wash hands thoroughly after the cleanup is complete.

Visualized Workflows and Protocols

Diagram 1: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep 1. Don Full PPE (Gloves, Goggles, Lab Coat) fume_hood 2. Work in Chemical Fume Hood storage 3. Retrieve from Locked Storage fume_hood->storage weigh 4. Weigh Compound Carefully (Avoid Dust) storage->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer seal 6. Securely Seal Main Container transfer->seal waste 7. Dispose of Contaminated Items in Hazardous Waste seal->waste wash 8. Wash Hands Thoroughly waste->wash

Caption: Workflow for safe handling of solid this compound.

Diagram 2: Emergency First Aid Protocol

G cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air wash_skin Remove contaminated clothing. Wash skin with soap and water for 15 mins. skin->wash_skin rinse_eye Rinse cautiously with water for 15 mins. Remove contact lenses if possible. eye->rinse_eye rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth end_node Seek Immediate Medical Attention fresh_air->end_node wash_skin->end_node rinse_eye->end_node rinse_mouth->end_node

Caption: Decision-making flowchart for first aid response to chemical exposure.

References

Purifying 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 25, 2025 - In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among the heterocyclic compounds of significant interest are derivatives of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key scaffold in the synthesis of various kinase inhibitors. This document provides detailed application notes and protocols for the purification of these valuable compounds, tailored for researchers, scientists, and professionals in drug development.

The methodologies outlined below are compiled from various scientific sources and are intended to provide a comprehensive overview of common and effective purification techniques. These include chromatography, crystallization, and washing protocols that have been successfully applied to achieve high purity levels, often exceeding 99.5%.

Application Notes

The choice of purification strategy for this compound derivatives is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. Column chromatography is a versatile technique for separating complex mixtures, while crystallization is often employed for large-scale purification to yield highly pure, crystalline material. Simple washing and treatment with activated charcoal can be effective for removing residual solvents and color impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is suitable for the purification of a wide range of this compound derivatives at a laboratory scale.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Solvent systems (e.g., Dichloromethane/Methanol/Formic Acid, Petroleum Ether/Ethyl Acetate, Ethyl Acetate/n-Pentane)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to achieve optimal separation.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent under reduced pressure to obtain the purified compound.[1][2]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline product, particularly for larger scale syntheses.

Materials:

  • Crude 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Toluene

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in a minimal amount of hot toluene.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold toluene.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Washing and Charcoal Treatment

This protocol is useful for removing residual reagents, salts, and colored impurities.

Materials:

  • Crude 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Dichloromethane

  • Water

  • Heptane

  • Activated charcoal

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dissolution and Washing: Dissolve the crude product in dichloromethane. Wash the organic phase with water in a separatory funnel.[4][5]

  • Charcoal Treatment: Treat the organic phase with activated charcoal to decolorize the solution.[4][5]

  • Filtration: Filter the mixture to remove the activated charcoal.

  • Solvent Exchange and Precipitation: Remove the dichloromethane by distillation and add heptane to precipitate the product.[4][5]

  • Isolation and Drying: Centrifuge the mixture to collect the precipitate, wash it with heptane and water, and then dry under vacuum.[4][5]

Data Presentation

Purification MethodCompoundPurity (by HPLC)YieldReference
No further purification4-chloro-7H-pyrrolo[2,3-d]pyrimidine>99.5 area-%-[4][5]
Centrifugation and Washing4-chloro-7H-pyrrolo[2,3-d]pyrimidine99.8 area-%79%[4][5]
Centrifugation and Washing4-chloro-7H-pyrrolo[2,3-d]pyrimidine99.9 area-%84%[4][5]
Charcoal Treatment and Precipitation4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine99.9 area-%94%[4][5]
Column Chromatography2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde-89%[1]

Visualizations

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_iso Isolation crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Sample adsorb->load pack Pack Silica Gel Column pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor with TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for Purification by Column Chromatography.

G cluster_diss Dissolution & Crystallization cluster_iso Isolation crude Crude Product dissolve Dissolve in Hot Toluene crude->dissolve cool Cool to Crystallize dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Toluene filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for Purification by Recrystallization.

G cluster_wash Washing & Treatment cluster_iso Isolation crude Crude Product dissolve Dissolve in Dichloromethane crude->dissolve wash_water Wash with Water dissolve->wash_water charcoal Treat with Activated Charcoal wash_water->charcoal filter_char Filter Charcoal charcoal->filter_char distill Distill DCM, Add Heptane filter_char->distill precipitate Precipitate Product distill->precipitate centrifuge Centrifuge precipitate->centrifuge wash_hept Wash with Heptane and Water centrifuge->wash_hept dry Dry Under Vacuum wash_hept->dry pure Pure Product dry->pure

Caption: Workflow for Purification by Washing and Charcoal Treatment.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals.[2] The pyrrolo[2,3-d]pyrimidine scaffold is a key heterocyclic motif found in a variety of biologically active molecules, including kinase inhibitors. The ability to efficiently introduce diverse amino groups at the 4-position of this scaffold is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This document provides a detailed protocol for the Buchwald-Hartwig amination of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with a primary or secondary amine. The protocol is based on established procedures for structurally similar heteroaryl chlorides and provides a robust starting point for reaction optimization.[3][4]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][5] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[6] For electron-rich heteroaryl chlorides like this compound, the use of sterically hindered and electron-rich phosphine ligands is often essential for achieving high yields.[6]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of chloro-aza-heterocycles, which can be adapted for this compound. Optimization of these parameters may be necessary for specific amine coupling partners.

ParameterCondition 1 (General)Condition 2 (For Secondary Amines)Condition 3 (Alternative)
Palladium Source Pd₂(dba)₃ (1-2 mol%)Palladium Precatalyst P1 (1 mol%)[3]Pd(OAc)₂ (5 mol%)[4]
Ligand RuPhos (1.5-3 mol%)Ligand L1 (1 mol%)[3]Xantphos (10 mol%)[4]
Base NaOtBu (1.2-1.5 equiv.)LiHMDS (1.2 equiv.)[3]Cs₂CO₃ (1.5 equiv.)[4]
Solvent Toluene or Dioxane (anhydrous)THF (anhydrous)[3]Dioxane (anhydrous)[4]
Temperature 80-110 °CRoom Temperature to 60 °C[3]100 °C[4]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Amine 1.1-1.2 equivalents1.2 equivalents[3]1.2 equivalents[4]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst)[3]

  • Phosphine ligand (e.g., RuPhos or Xantphos)[4][7]

  • Base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃)[3][4]

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)[6]

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the Schlenk tube to achieve a concentration of approximately 0.1 M with respect to the starting chloride.

  • Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox (if used). Place the tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Bases such as NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Add Catalyst, Ligand, & Base to Schlenk Tube add_reagents 2. Add this compound & Amine prep->add_reagents Inert Atmosphere add_solvent 3. Add Anhydrous Solvent add_reagents->add_solvent react 4. Heat with Stirring (Monitor Progress) add_solvent->react workup 5. Quench, Extract, & Dry react->workup purify 6. Column Chromatography workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the Buchwald-Hartwig amination protocol.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors like Tofacitinib. The synthesis is typically approached in two main stages: the preparation of the precursor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by its N-methylation.

Part 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Several synthetic routes for the large-scale production of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, with varying overall yields and purities. Below is a summary of a high-yielding, four-step process.[1]

Synthetic Pathway Overview

Synthesis_of_4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_0 Step 1: Alkylation cluster_1 Step 2: Pyrimidine Formation cluster_2 Step 3: Pyrrole Ring Cyclization cluster_3 Step 4: Chlorination Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Ethyl 2-cyano-4,4-dimethoxybutanoate Ethyl 2-cyano-4,4-dimethoxybutanoate Ethyl 2-cyanoacetate->Ethyl 2-cyano-4,4-dimethoxybutanoate K2CO3, KI 2-Bromo-1,1-dimethoxyethane 2-Bromo-1,1-dimethoxyethane 2-Bromo-1,1-dimethoxyethane->Ethyl 2-cyano-4,4-dimethoxybutanoate Ethyl 2-cyano-4,4-dimethoxybutanoate_ref Formamidine Formamidine 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol Formamidine->6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol_ref Ethyl 2-cyano-4,4-dimethoxybutanoate_ref->6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol_ref 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol_ref->7H-pyrrolo[2,3-d]pyrimidin-4-ol Acid 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidin-4-ol_ref->4-Chloro-7H-pyrrolo[2,3-d]pyrimidine POCl3

Caption: Four-step synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Quantitative Data Summary
StepProductStarting MaterialsKey ReagentsTypical YieldPurity (HPLC)Reference
1Ethyl 2-cyano-4,4-dimethoxybutanoateEthyl 2-cyanoacetate, 2-Bromo-1,1-dimethoxyethaneK₂CO₃, KI74%83 area-%[1]
26-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-olEthyl 2-cyano-4,4-dimethoxybutanoate, Formamidine---[1]
37H-pyrrolo[2,3-d]pyrimidin-4-ol6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-olAcid--[1]
44-Chloro-7H-pyrrolo[2,3-d]pyrimidine7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃, N,N-diisopropylethylamine84%>99.9 area-%[1]
Experimental Protocol for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Step 1: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate

  • A mixture of ethyl 2-cyanoacetate (3.73 mol), 2-bromo-1,1-dimethoxyethane (0.89 mol), potassium carbonate (30 g), and potassium iodide (7.0 g) is heated to 130°C.

  • Potassium carbonate (92 g) is added slowly over 5 minutes.

  • The mixture is maintained at reflux (approximately 120°C) until the reaction is complete as monitored by a suitable analytical method (e.g., TLC or HPLC).

  • The reaction mixture is cooled, and the inorganic salts are dissolved in water (375 g).

  • The phases are separated, and the organic phase is washed with water (200 g).

  • The product is isolated by distillation, yielding approximately 133 g (74% conversion rate) with a purity of 83 area-% as measured by HPLC.[1]

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Note: Steps 2 and 3 are typically performed in sequence, leading to the intermediate 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then used directly in the chlorination step.

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (0.64 mol), phosphoryl chloride (185 g), and toluene (373 g) is warmed to 50°C.

  • N,N-diisopropylethylamine (97 g) is added in portions while maintaining the temperature at 50°C.

  • The reaction is stirred at 50°C until completion.

  • The reaction mixture is poured into water (770 g) at a maximum temperature of 35°C.

  • The pH is adjusted to 8-9 by the addition of a concentrated sodium hydroxide solution, and the mixture is aged at 40°C for a minimum of 1 hour.

  • The product is collected by centrifugation, washed with water, and dried under vacuum at a temperature below 80°C. This procedure yields approximately 82 g (84% conversion rate) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of 99.9 area-% as measured by HPLC.[1]

Part 2: N-Methylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The final step in the synthesis of this compound is the selective N-methylation of the pyrrole nitrogen. This is a critical step that requires careful control of reaction conditions to ensure high yield and purity.

General Workflow for N-Methylation

N-Methylation_Workflow Start Start Dissolution Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF, THF) Start->Dissolution Base_Addition Add a base (e.g., NaH, K2CO3) to deprotonate the pyrrole nitrogen Dissolution->Base_Addition Methylating_Agent Add a methylating agent (e.g., Methyl Iodide, Dimethyl Sulfate) Base_Addition->Methylating_Agent Reaction Stir at a controlled temperature until reaction completion Methylating_Agent->Reaction Quenching Quench the reaction (e.g., with water or a saturated salt solution) Reaction->Quenching Extraction Extract the product with an organic solvent Quenching->Extraction Purification Purify the product (e.g., crystallization, column chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the N-methylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol for N-Methylation (General Procedure)

This protocol provides a general guideline. Optimization for large-scale production is necessary.

  • Preparation: In a suitable reactor, dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0-5°C and add a suitable base (e.g., sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) or potassium carbonate (1.5 equivalents)) portion-wise. Stir the mixture at this temperature for 30-60 minutes.

  • Methylation: Slowly add a methylating agent, such as methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents), to the reaction mixture while maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or HPLC.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound.

Key Considerations for Large-Scale Synthesis
  • Solvent Selection: The choice of solvent can significantly impact reaction rate and product purity.

  • Base Selection: The strength and nature of the base are crucial for efficient deprotonation without promoting side reactions.

  • Temperature Control: Exothermic reactions, especially during the addition of the base and methylating agent, require careful temperature management to prevent runaway reactions and ensure product quality.

  • Work-up and Purification: The purification strategy should be scalable and efficient to handle large quantities of material and achieve the desired purity specifications.

By following these detailed protocols and considering the key aspects of large-scale synthesis, researchers and drug development professionals can efficiently produce high-purity this compound for its use in the development and manufacturing of vital pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, categorized by the main reaction steps: formation of the pyrrolo[2,3-d]pyrimidine core, chlorination, and N-methylation.

I. Synthesis of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol Core

Question 1: My yield of 7H-pyrrolo[2,3-d]pyrimidin-4-ol is low. What are the potential causes and solutions?

Answer: Low yields in the formation of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core can stem from several factors. A common issue is incomplete reaction or the formation of side products. One patented method reports a yield of 68.3% for this step.[1] To improve your yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction goes to completion. Depending on the specific route, reaction times can be lengthy. Monitor the reaction progress using an appropriate analytical method like TLC or LC-MS.

  • Purity of Starting Materials: Impurities in the starting materials, such as ethyl 2-cyano-4,4-dimethoxybutanoate, can lead to the formation of byproducts and reduce the overall yield. Ensure your starting materials are of high purity.

  • pH Control: During the cyclization step to form the pyrrolo[2,3-d]pyrimidin-4-ol, the pH of the reaction mixture can be critical. One patent suggests adjusting the pH to a range of 3 to 5 for optimal cyclization.[1]

  • Work-up Procedure: Improper work-up can lead to product loss. Ensure efficient extraction and isolation of the product.

Question 2: I am observing significant amounts of byproducts during the synthesis of the pyrrolo[2,3-d]pyrimidine core. How can I minimize their formation?

Answer: The formation of byproducts is a common challenge. To minimize their formation:

  • Control of Reaction Conditions: Strictly control the reaction temperature and addition rates of reagents. For instance, in the preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, the slow and portion-wise addition of reagents can prevent localized high concentrations that may lead to side reactions.

  • Stoichiometry of Reagents: The molar ratio of reactants can significantly impact the outcome. For the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, using an excess of ethyl 2-cyanoacetate has been shown to improve conversion rates.[1]

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.

II. Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

Question 3: The chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol is resulting in a low yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. What are the key parameters to optimize?

Answer: The chlorination step is crucial and often a point of yield loss. Several factors can influence the efficiency of this reaction, for which yields of around 67.8% to 84% have been reported.[1]

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent. Ensure it is fresh and of high quality, as old or decomposed POCl₃ can lead to incomplete reactions and the formation of phosphate esters as byproducts.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. A patented procedure suggests warming the reaction mixture to 50°C and maintaining this temperature until the reaction is complete.[1] Overheating can lead to decomposition of the product.

  • Base Addition: The addition of a base, such as N,N-diisopropylethylamine, should be done in portions to control the reaction exotherm and maintain a steady reaction rate.[1]

  • Work-up and pH Adjustment: After the reaction, the mixture is typically quenched with water or ice. It is critical to control the temperature during this process to avoid product degradation. The subsequent neutralization and adjustment of pH to a basic range (e.g., pH 8-9) is essential for the precipitation and isolation of the product.[1]

Question 4: I am having difficulty purifying the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine after the chlorination step. What are the recommended purification methods?

Answer: Achieving high purity is essential for the subsequent methylation step.

  • Crystallization: Recrystallization is a common method for purifying the crude product. Toluene is a solvent that has been successfully used for the recrystallization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Washing: Thoroughly washing the isolated product with water helps to remove inorganic salts and other water-soluble impurities.

  • Drying: Ensure the product is completely dry before proceeding to the next step, as residual moisture can interfere with the methylation reaction. Drying under vacuum at a temperature below 80°C is recommended.[1]

III. N7-Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Question 5: What are the common challenges in the N7-methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and how can I address them?

Answer: The primary challenges in the N-methylation step are achieving high regioselectivity for the N7 position and avoiding over-methylation.

  • Formation of Regioisomers: Methylation can potentially occur at both the N7 and N1 positions of the pyrrole ring, leading to a mixture of isomers that can be difficult to separate.

  • Over-methylation: The product, this compound, can undergo further methylation to form a quaternary salt, especially if a highly reactive methylating agent or harsh reaction conditions are used.

Question 6: How can I improve the regioselectivity of the methylation to favor the N7-methylated product?

Answer: The choice of base and solvent system is crucial for controlling the regioselectivity of the methylation.

  • Base Selection: Strong, non-nucleophilic bases are generally preferred to deprotonate the pyrrole nitrogen. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the substrate.

  • Solvent Effects: The polarity of the solvent can influence the site of methylation. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.

  • Protecting Groups: In some cases, a temporary protecting group can be used to block one of the nitrogen atoms, directing the methylation to the desired position. However, this adds extra steps to the synthesis.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Question 7: I am getting a mixture of N7- and N1-methyl isomers. How can I separate them?

Answer: The separation of N7- and N1-methyl isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method for separating these isomers. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) may be required to achieve good separation.

  • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization may be an option.

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthesis Steps

StepStarting MaterialProductReported YieldReference
Pyrrolo[2,3-d]pyrimidine Core Formation6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol7H-pyrrolo[2,3-d]pyrimidin-4-ol65%[1]
Chlorination7H-pyrrolo[2,3-d]pyrimidin-4-ol4-chloro-7H-pyrrolo[2,3-d]pyrimidine84%[1]
Overall (multi-step)Diethyl malonate4-chloro-7H-pyrrolo[2,3-d]pyrimidine45.8%

Experimental Protocols

Protocol 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol is adapted from a patented procedure.[1]

  • A mixture of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol and concentrated hydrochloric acid in water is heated.

  • The reaction mixture is aged at 45°C until cyclization is complete, as monitored by HPLC.

  • The mixture is then cooled to room temperature, and the pH is adjusted to 4 (target pH range is 3 to 5) by the addition of a concentrated sodium hydroxide solution.

  • The precipitated product is isolated by filtration, washed with water, and dried under vacuum at a temperature not exceeding 100°C.

Protocol 2: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from a patented procedure.[1]

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride, and toluene is warmed to 50°C.

  • N,N-diisopropylethylamine is added in portions while maintaining the temperature at 50°C.

  • The reaction is monitored for completion.

  • The reaction mixture is then poured onto water at a maximal temperature of 35°C.

  • The pH is made alkaline (pH 8-9) by the addition of a concentrated sodium hydroxide solution.

  • The mixture is aged at 40°C for a minimum of 1 hour.

  • The product is then collected by centrifugation, washed with water, and dried under vacuum at a temperature below 80°C.

Protocol 3: N7-Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (General Procedure)

This is a general procedure based on common N-alkylation methods for similar heterocyclic systems. Optimization may be required.

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes to an hour to allow for complete deprotonation.

  • Add a methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N7-methylated product from any N1-methyl isomer and other impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_methylation N7-Methylation start Starting Materials (e.g., Ethyl 2-cyanoacetate) step1 Formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol start->step1 step2 Chlorination with POCl3 step1->step2 product1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step2->product1 product1_ref 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step3 Deprotonation (e.g., NaH in DMF) product1_ref->step3 step4 Methylation (e.g., Methyl Iodide) step3->step4 final_product This compound step4->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_chlorination cluster_causes Potential Causes cluster_solutions Solutions issue {Low Yield in Chlorination | What is the problem?} cause1 Incomplete Reaction issue->cause1 cause2 Product Decomposition issue->cause2 cause3 Poor Quality Reagents issue->cause3 solution1 Increase reaction time/temperature Monitor reaction progress (TLC/LCMS) cause1->solution1 solution2 Control temperature during reaction and work-up Ensure proper pH control during neutralization cause2->solution2 solution3 Use fresh POCl3 Ensure anhydrous conditions cause3->solution3

Caption: Troubleshooting logic for low yield in the chlorination step.

troubleshooting_methylation cluster_causes Potential Causes cluster_solutions Solutions issue {Low Yield/Purity in Methylation | What is the problem?} cause1 Formation of N1-isomer issue->cause1 cause2 Over-methylation (Quaternary Salt) issue->cause2 cause3 Incomplete Reaction issue->cause3 solution1 Optimize base and solvent Use lower temperature Purify by column chromatography cause1->solution1 solution2 Use stoichiometric amount of methylating agent Control reaction time and temperature cause2->solution2 solution3 Ensure complete deprotonation Use fresh reagents Increase reaction time cause3->solution3

Caption: Troubleshooting logic for the N7-methylation step.

References

troubleshooting side reactions in 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: The primary reactions involving this compound are nucleophilic aromatic substitution (SNA r), palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and N-alkylation of the pyrrole ring.[1][2][3] The electron-withdrawing nature of the pyrimidine ring and the chlorine atom at the 4-position makes this position highly susceptible to nucleophilic attack.[1][2]

Q2: What is the general stability of this compound?

A2: this compound is generally stable under normal storage conditions.[2] However, it is sensitive to strong acids and bases and may decompose upon prolonged exposure to moisture or high temperatures.[2][3] It is advisable to store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNA r) - Amination

Problem: Low yield of the desired 4-amino product and formation of a significant amount of 4-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

This is a common issue caused by the hydrolysis of the starting material, where water or another solvent molecule acts as a competing nucleophile.[1][4][5] This is particularly prevalent in acid-catalyzed aminations.[1][5][6]

Troubleshooting Workflow:

Start Low Yield & Hydrolysis in Amination Check_Acid Evaluate Acid Catalyst Concentration Start->Check_Acid Solution3 For Aliphatic/Benzylic Amines, Run Reaction in Water Without Acid Start->Solution3 [Using Aliphatic/Benzylic Amine] High_Acid High Acid Concentration Check_Acid->High_Acid [Identified] Low_pKa Aniline with Low pKa (<1) Check_Acid->Low_pKa [Identified] Solution1 Reduce Acid to Catalytic Amount (e.g., 0.1 eq.) High_Acid->Solution1 Solution2 Consider Alternative Solvent (e.g., 2-Propanol for lipophilic substrates) Low_pKa->Solution2 End Improved Yield of Aminated Product Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting hydrolysis in amination reactions.

Detailed Solutions:

  • Reduce Acid Concentration: High concentrations of acid can protonate the amine nucleophile, reducing its reactivity and allowing the solvent (e.g., water) to compete more effectively.[1][5] Reducing the acid to a catalytic amount (e.g., 0.1 equivalents) is often a good compromise to initiate the reaction without promoting excessive solvolysis.[5][6]

  • Solvent Choice: For highly lipophilic and crystalline compounds, 2-propanol can be a more suitable solvent than water.[1][7]

  • Amine Basicity: Very basic aliphatic and benzylic amines are readily protonated under acidic conditions, rendering them non-nucleophilic. For these substrates, conducting the reaction in water without any acid is often more effective.[4][7]

  • Aniline Nucleophilicity: Anilines with very low pKa values (especially those with ortho-substituents) are poor nucleophiles, leading to low conversion and increased hydrolysis.[1][4] In such cases, consider alternative coupling methods if optimizing reaction conditions fails.

Experimental Protocol: Acid-Catalyzed Amination in Water

  • To a reaction vessel, add this compound (1.0 eq.).

  • Add the aniline derivative (1.1 eq.).

  • Add water to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Add hydrochloric acid (0.1 eq.).

  • Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and adjust the pH to basic with an aqueous solution of sodium carbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1][7]

Quantitative Data Summary for Amination

Aniline SubstituentpKaReaction Time (h) at 80°CConversion (%)Isolated Yield (%)Hydrolysis Byproduct (%)
4-methoxy5.36>9592<5
4-methyl5.16>9594<5
H4.66>9591<5
4-chloro4.06>95885-10
4-nitro1.06>9580>15
2-chloro2.722~7065>20
2,6-dimethyl3.922<10LowHigh

Data adapted from studies on the 7H-pyrrolo[2,3-d]pyrimidine core and are representative.[1]

Suzuki-Miyaura Cross-Coupling

Problem: Low or no yield of the desired 4-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

This is often due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, requiring more active catalytic systems and optimized conditions.[1]

Troubleshooting Workflow:

Start Low Yield in Suzuki Coupling Check_Catalyst Evaluate Catalyst/Ligand System Start->Check_Catalyst Check_Base Evaluate Base Start->Check_Base Check_Temp Evaluate Temperature Start->Check_Temp Check_Side_Products Analyze for Side Products Start->Check_Side_Products Inactive_Catalyst Standard Catalyst (e.g., Pd(PPh3)4) may be insufficient Check_Catalyst->Inactive_Catalyst Weak_Base Weak or Insoluble Base Check_Base->Weak_Base Low_Temp Insufficient Temperature Check_Temp->Low_Temp Protodeboronation Protodeboronation (Ar-H byproduct) Check_Side_Products->Protodeboronation Homocoupling Boronic Acid Homocoupling (Ar-Ar byproduct) Check_Side_Products->Homocoupling Solution_Catalyst Use Buchwald Ligands (e.g., SPhos, XPhos) or NHC Ligands Inactive_Catalyst->Solution_Catalyst Solution_Base Use Stronger Base (e.g., K3PO4, Cs2CO3) Weak_Base->Solution_Base Solution_Temp Increase Temperature (80-120 °C) or use Microwave Low_Temp->Solution_Temp Solution_Proto Use Anhydrous Solvents and Fresh Reagents Protodeboronation->Solution_Proto Solution_Homo Ensure Proper Degassing; Optimize Stoichiometry Homocoupling->Solution_Homo End Improved Yield of Arylated Product Solution_Catalyst->End Solution_Base->End Solution_Temp->End Solution_Proto->End Solution_Homo->End

Caption: Troubleshooting low yields in Suzuki coupling.

Detailed Solutions:

  • Catalyst and Ligand: For less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may not be efficient.[1] The use of electron-rich, bulky phosphine ligands (Buchwald ligands) such as XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands, is highly recommended to facilitate the oxidative addition step.[1]

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ for coupling with aryl chlorides.[1]

  • Temperature: Higher temperatures (80-120 °C) are typically required. Microwave irradiation can also be beneficial, often reducing reaction times and improving yields.[6]

  • Protodeboronation: The formation of an Ar-H byproduct from the boronic acid is a common side reaction. This can be minimized by using anhydrous solvents and ensuring reagents are dry.

  • Homocoupling: The formation of an Ar-Ar dimer from the boronic acid can occur, especially if the system is not properly degassed. Ensure all solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography on silica gel.[8][9]

Quantitative Data Summary for Suzuki Coupling of Heteroaryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield Range (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O11012-2440-70
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)1,4-Dioxane/H₂O1004-1275-95
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1006-1870-90
XPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂O802-880-98

Data is representative for Suzuki couplings of chloro-heterocycles and should be used as a guideline.[1][9]

Buchwald-Hartwig Amination

Problem: Low yield and significant dehalogenation (Ar-H) side product.

Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled. This can be influenced by the catalyst, ligand, base, and temperature.

Troubleshooting Workflow:

Start Low Yield & Dehalogenation in Buchwald-Hartwig Check_Ligand Evaluate Ligand Choice Start->Check_Ligand Check_Base Evaluate Base Start->Check_Base Check_Temp Evaluate Temperature Start->Check_Temp Poor_Ligand Ligand not optimal for substrate Check_Ligand->Poor_Ligand Base_Strength Base too strong or weak Check_Base->Base_Strength High_Temp Temperature too high Check_Temp->High_Temp Solution_Ligand Screen bulky, electron-rich ligands (e.g., RuPhos, XPhos, BrettPhos) Poor_Ligand->Solution_Ligand Solution_Base Use NaOtBu or LHMDS; match base to amine and substrate Base_Strength->Solution_Base Solution_Temp Run at lower temperature (e.g., 70-90 °C) if possible High_Temp->Solution_Temp End Improved Yield of Aminated Product Solution_Ligand->End Solution_Base->End Solution_Temp->End

Caption: Troubleshooting dehalogenation in Buchwald-Hartwig amination.

Detailed Solutions:

  • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination over side reactions like beta-hydride elimination which can lead to dehalogenation.[4] Ligands such as RuPhos, XPhos, or BrettPhos are excellent starting points.[10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] The optimal base can depend on the specific amine and aryl halide.

  • Temperature Control: While heating is necessary, excessively high temperatures can promote dehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).

  • Add the desired amine (1.2 eq.) and the base (e.g., NaOtBu, 1.4 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat to 80-110 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[10]

Quantitative Data Summary for Buchwald-Hartwig Amination of Heteroaryl Chlorides

Palladium SourceLigandBaseSolventTemp (°C)Typical Yield Range (%)
Pd(OAc)₂XPhosNaOtBuToluene10070-95
Pd₂(dba)₃RuPhosLHMDS1,4-Dioxane9075-98
Pd₂(dba)₃DavePhosCs₂CO₃Toluene11065-90

Data is representative for Buchwald-Hartwig aminations and should be used as a guideline.[10]

N-Alkylation of the Pyrrole Ring

Problem: Uncontrolled or undesired N-alkylation on the pyrrole ring (N7 position).

While sometimes a desired transformation, N-alkylation can occur as a side reaction under basic conditions in the presence of an alkylating agent. Conversely, achieving selective N-alkylation without affecting the 4-chloro position requires specific conditions.

Troubleshooting and Control:

  • To Avoid N-Alkylation: When performing reactions at the C4 position, avoid strong bases that can deprotonate the pyrrole nitrogen in the presence of potential alkylating agents. If a strong base is necessary, consider protecting the N7 position first (e.g., with a SEM or tosyl group).[11][12]

  • To Achieve N-Alkylation: To selectively alkylate the N7 position, a common protocol involves deprotonation of the pyrrole nitrogen with a base like sodium hydride (NaH) in an aprotic polar solvent like DMF, followed by the addition of the alkyl halide.[11]

Experimental Protocol: Selective N7-Alkylation

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere and cool to 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 20-30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.[11]

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core?

A1: The most prevalent synthetic pathways start from readily available materials such as diethyl malonate or ethyl 2-cyanoacetate.[1][2] One common method involves the cyclization of a substituted pyrrole precursor, while another approach builds the pyrrole ring onto a pre-existing pyrimidine ring. A patented method describes a four-step synthesis starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, proceeding through key intermediates to form the 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then chlorinated.[3][4]

Q2: How is the 7-methyl group typically introduced onto the pyrrolo[2,3-d]pyrimidine core?

A2: The 7-methyl group is generally introduced via N-alkylation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor. This is a nucleophilic substitution reaction where the nitrogen at the 7-position of the pyrrole ring attacks a methylating agent. A common and effective methylating agent for this transformation is methyl iodide.[3] The reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, enhancing its nucleophilicity.

Q3: What are the key challenges in the synthesis of this compound?

A3: A primary challenge is achieving regioselective methylation at the N7 position. The pyrrolo[2,3-d]pyrimidine scaffold has multiple nitrogen atoms, and alkylation can potentially occur at other positions, such as N1 or N9, leading to a mixture of isomers that can be difficult to separate. Another challenge is the potential for side reactions during the chlorination step, which can lead to impurities. Careful control of reaction conditions is crucial for both the chlorination and methylation steps to ensure high yield and purity of the desired product.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the reactions in real-time. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC) is widely used.[4] Structural confirmation is typically achieved using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).

Troubleshooting Guides

Problem 1: Low Yield in the Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

Possible Causes & Solutions

Possible Cause Recommended Action
Incomplete reaction - Increase reaction time and monitor by TLC until the starting material is consumed. - Ensure the reaction temperature is maintained at the optimal level (e.g., 50°C as per some protocols).[4]
Degradation of starting material or product - Use a milder chlorinating agent if phosphorus oxychloride (POCl₃) is too harsh. - Ensure anhydrous conditions, as moisture can decompose the chlorinating agent and the product.
Suboptimal reagent concentration - Adjust the molar ratio of the chlorinating agent to the substrate. An excess of the chlorinating agent is often used.
Inefficient work-up - Carefully control the pH during the work-up procedure to avoid hydrolysis of the chloro-substituent. A slightly alkaline pH (8-9) is often recommended during quenching.[4]
Problem 2: Poor Regioselectivity in the N-Methylation Step (Mixture of N7 and N9 Isomers)

Possible Causes & Solutions

Possible Cause Recommended Action
Reaction conditions favoring multiple alkylation sites - Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity. A milder base and a non-polar solvent may favor N7 alkylation. Experiment with different base/solvent combinations such as K₂CO₃ in DMF or NaH in THF. - Protecting Group Strategy: Consider protecting the N7 position with a group like tosyl (Ts), performing other desired modifications, and then removing the protecting group.[5] This ensures exclusive functionalization at other sites if needed, though for direct methylation, controlling reaction conditions is the primary approach.
Steric hindrance - While methyl iodide is small, using a bulkier methylating agent is generally not practical. Focus on optimizing other reaction parameters.
Thermodynamic vs. Kinetic Control - Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired N7 isomer.
Difficult separation of isomers - If a mixture of isomers is unavoidable, purification by column chromatography on silica gel is the most common method for separation. Careful selection of the eluent system is critical.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from a patented method and provides a high-yield synthesis of the unmethylated core.[4]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • N,N-diisopropylethylamine (DIPEA)

  • Water

  • Concentrated sodium hydroxide solution

Procedure:

  • In a reaction vessel, create a mixture of 86 g (0.64 mol) of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, 185 g of phosphoryl chloride, and 373 g of toluene.

  • Warm the mixture to 50°C.

  • Add 97 g of N,N-diisopropylethylamine in portions, maintaining the temperature at 50°C.

  • Stir the reaction at 50°C until completion, monitoring by TLC.

  • Carefully pour the reaction mixture into 770 g of water, ensuring the temperature does not exceed 35°C.

  • Adjust the pH of the aqueous mixture to 8-9 by adding concentrated sodium hydroxide solution.

  • Age the mixture at 40°C for at least one hour to precipitate the product.

  • Isolate the product by centrifugation or filtration.

  • Wash the solid with water.

  • Dry the product under vacuum at a temperature below 80°C.

Expected Yield: Approximately 77 g (79% conversion rate) with a purity of >99.8% by HPLC.[4]

Protocol 2: N-Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a general method for the N-methylation of the pyrrolo[2,3-d]pyrimidine core. Optimization of the base and solvent may be required to maximize the yield of the desired N7-isomer.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

ParameterMethod A[4]Method B
Chlorinating Agent POCl₃SOCl₂
Solvent TolueneDichloromethane
Base N,N-diisopropylethylaminePyridine
Temperature 50°CReflux
Yield ~79%Varies
Purity (HPLC) >99.8%Varies

Table 2: Comparison of Reaction Conditions for the N-Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

ParameterCondition ACondition B
Methylating Agent Methyl IodideDimethyl Sulfate
Base K₂CO₃NaH
Solvent DMFTHF
Temperature Room Temperature0°C to Room Temperature
Key Challenge Potential for N9-isomer formationHandling of pyrophoric NaH

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_methylation N-Methylation start 7H-pyrrolo[2,3-d]pyrimidin-4-ol chlorination Chlorination with POCl3 start->chlorination workup_chloro Aqueous Work-up (pH 8-9) chlorination->workup_chloro product_chloro 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine workup_chloro->product_chloro start_methyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine product_chloro->start_methyl methylation Methylation with CH3I / Base start_methyl->methylation workup_methyl Extraction & Purification methylation->workup_methyl product_methyl This compound workup_methyl->product_methyl

Caption: Synthetic workflow for this compound.

troubleshooting_methylation decision decision issue issue solution solution start Low Yield of N7-Methyl Isomer check_isomers Isomeric mixture observed? start->check_isomers low_conversion Low conversion of starting material? check_isomers->low_conversion No issue_regio Poor Regioselectivity check_isomers->issue_regio Yes issue_incomplete Incomplete Reaction low_conversion->issue_incomplete Yes issue_degradation Product Degradation low_conversion->issue_degradation No solution_temp Lower reaction temperature issue_regio->solution_temp Try solution_base Change base/solvent system issue_regio->solution_base Try solution_purify Optimize column chromatography issue_regio->solution_purify If mixture persists solution_time Increase reaction time issue_incomplete->solution_time Try solution_reagents Check activity of reagents issue_incomplete->solution_reagents Try solution_workup Milder work-up conditions issue_degradation->solution_workup Check

Caption: Troubleshooting decision tree for the N-methylation step.

References

stability and degradation of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants. For long-term storage, maintaining a temperature of -20°C is recommended.

Q2: What solvents are suitable for dissolving this compound?

A2: This compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[2] It has poor solubility in water.[1] For creating stock solutions, it is advisable to use anhydrous solvents to minimize potential degradation.

Q3: What are the main degradation pathways for this compound?

A3: The primary routes of degradation for the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, and likely for its 7-methyl analog, involve hydrolysis of the C4-chloro group and potential reactions under strongly acidic or basic conditions.[1] The pyrrolo[2,3-d]pyrimidine core can be susceptible to electrophilic attack on the pyrrole ring, and the chloro substituent is prone to nucleophilic substitution.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of the compound can be monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with UV detection is typically suitable for separating the parent compound from its potential degradation products. Developing a stability-indicating method that resolves all potential degradants is crucial.

Troubleshooting Guides

Issue 1: Appearance of a new peak in the HPLC chromatogram of a stored sample.
  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Verify the storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, away from light and moisture.

    • Corrective Action: If improper storage is suspected, it is advisable to use a fresh batch of the compound for critical experiments. Perform a forced degradation study on a small sample to identify potential degradation products and confirm their retention times.

  • Possible Cause 2: Hydrolysis of the chloro group.

    • Troubleshooting Step: The primary degradation product is often the corresponding 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This can be confirmed by synthesizing the potential degradant or by using mass spectrometry (MS) to identify the mass of the new peak.

    • Corrective Action: Use anhydrous solvents for preparing solutions and minimize their exposure to ambient moisture. Prepare solutions fresh before use whenever possible.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Review the handling procedures. Was the sample exposed to light for extended periods?

    • Corrective Action: Store the compound and its solutions in amber vials or protect them from light using aluminum foil.

Issue 2: Low yield or recovery after a reaction or work-up procedure.
  • Possible Cause 1: Degradation under reaction conditions.

    • Troubleshooting Step: Analyze the reaction conditions. The compound is sensitive to strong acids and bases.[1] High temperatures can also promote degradation.

    • Corrective Action: If possible, use milder reaction conditions. Consider using a non-nucleophilic base if basic conditions are required. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.

  • Possible Cause 2: Adsorption onto silica gel during purification.

    • Troubleshooting Step: The nitrogen atoms in the pyrrolopyrimidine ring can interact with the acidic silanol groups on standard silica gel, leading to poor recovery.

    • Corrective Action: Consider using deactivated silica gel (e.g., by treating with triethylamine) or an alternative purification method such as preparative HPLC or crystallization.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hours)Assay of Parent Compound (%)Major Degradation Product(s)
0.1 N HCl (60°C)2485.27-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
0.1 N NaOH (60°C)2478.57-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and others
3% H₂O₂ (RT)2492.1Oxidized species
Heat (80°C)4898.5Minimal degradation
Photolytic (UV)2495.8Photodegradation products

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of the compound in a thermostatic oven at 80°C for 48 hours.

    • Prepare a solution of the heat-stressed sample at 100 µg/mL in the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample of the compound to UV light in a photostability chamber.

    • Prepare a solution of the photo-stressed sample at 100 µg/mL in the mobile phase and analyze by HPLC.

  • Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) stock->acid base Basic (0.1N NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (80°C, solid) stock->thermal photo Photolytic (UV light, solid) stock->photo neutralize Neutralize (Acid/Base) acid->neutralize base->neutralize dilute Dilute to Final Conc. oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_guide cluster_cause Identify Potential Cause cluster_action Corrective Action start Issue: Unexpected Peak in HPLC storage Improper Storage? start->storage hydrolysis Hydrolysis? start->hydrolysis photo Photodegradation? start->photo verify_storage Verify & Correct Storage storage->verify_storage use_anhydrous Use Anhydrous Solvents hydrolysis->use_anhydrous confirm_id Confirm Degradant ID (e.g., MS) hydrolysis->confirm_id protect_light Protect from Light photo->protect_light

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Purification of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can originate from starting materials, side-reactions during synthesis, or degradation of the product. Potential impurities include:

  • Unreacted Starting Materials: Such as 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

  • Regioisomers: Depending on the methylation strategy, isomers such as 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine could be formed.

  • Over-chlorinated species: If the chlorination reaction is not well-controlled, di- or tri-chlorinated byproducts may be generated.

  • Hydrolysis Products: The chloro group is susceptible to hydrolysis back to the hydroxyl functionality, especially in the presence of moisture and basic or acidic conditions.

  • Solvent Adducts: Residual solvents from the reaction or purification steps may be present.

Q2: My final product of this compound has a persistent color. How can I remove it?

A2: Colored impurities are often highly conjugated organic molecules. Here are a few strategies to decolorize your product:

  • Activated Charcoal Treatment: This is a common and effective method. Dissolve your crude product in a suitable organic solvent, add a small amount of activated charcoal (typically 1-5% by weight), stir for a short period (e.g., 15-30 minutes), and then filter the charcoal off through a pad of celite. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Recrystallization: A carefully chosen solvent system for recrystallization can leave colored impurities behind in the mother liquor.

  • Silica Gel Chromatography: Flash column chromatography can effectively separate colored impurities from your desired product.

Q3: What is the expected purity of this compound after synthesis and purification?

A3: With optimized synthesis and purification protocols, it is possible to achieve high purity. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). Several synthetic procedures reported in patents for the closely related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have achieved purities of >99.5% as measured by HPLC area percentage.[1][2]

Troubleshooting Guides

Problem 1: Low Purity of this compound after Initial Work-up
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or HPLC to ensure it has gone to completion before work-up.
Presence of unreacted starting materialsOptimize the stoichiometry of reagents. Consider a purification step that specifically targets the removal of the starting material (e.g., an acidic or basic wash if the starting material has a different pKa).
Formation of side productsRe-evaluate the reaction conditions (temperature, reaction time, choice of base or solvent).
Inefficient extractionEnsure the pH of the aqueous layer is optimized for the extraction of your product. Perform multiple extractions with a suitable organic solvent.
Problem 2: Product Degradation During Purification
Possible Cause Suggested Solution
Hydrolysis of the chloro groupThe unmethylated analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be sensitive to strong acids and bases.[3] Avoid prolonged exposure to acidic or basic conditions during work-up and purification. Use a neutral work-up if possible.
Thermal decompositionAvoid excessive heat during solvent evaporation and drying. Dry the product under vacuum at a moderate temperature.
Light sensitivityWhile not explicitly reported, photosensitive degradation is possible for some heterocyclic compounds. It is good practice to store the product in an amber vial and protect it from direct light.

Data Presentation

Table 1: Reported Purity Levels for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from Patent Literature

Purification Method Reported Purity (by HPLC area %) Reference
Centrifugation, washing with water, and drying under vacuum.99.8%[1]
Precipitation from a mixture of an organic solvent and water.>99.5%[1]
Centrifugation, washing with heptane and water, and vacuum drying.99.9%[1][2]

Experimental Protocols

Protocol 1: General Purification by Washing and Precipitation

This protocol is adapted from a procedure for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

  • Quenching: After the reaction is complete, the reaction mixture is poured into water.

  • pH Adjustment: The pH of the aqueous mixture is adjusted to 8-9 by the addition of a suitable base (e.g., concentrated sodium hydroxide solution).

  • Aging: The mixture is aged at a controlled temperature (e.g., 40°C) for a minimum of 1 hour to ensure complete precipitation of the product.

  • Isolation: The precipitated product is collected by centrifugation or filtration.

  • Washing: The isolated solid is washed sequentially with water and an organic solvent like heptane to remove aqueous and non-polar impurities, respectively.

  • Drying: The purified product is dried under vacuum at a temperature below 80°C.

Protocol 2: Decolorization with Activated Charcoal

This protocol is based on a method described in a patent for a related compound.[1]

  • Dissolution: Dissolve the crude, colored this compound in a suitable organic solvent (e.g., dichloromethane).

  • Charcoal Addition: Add activated charcoal (1-5% w/w of the crude product).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of celite to remove the activated charcoal.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.

Visualizations

Purification_Workflow Crude_Product Crude Product (from reaction work-up) Washing Washing (Water, Heptane) Crude_Product->Washing Decolorization Decolorization (Activated Charcoal) Washing->Decolorization Recrystallization Recrystallization Decolorization->Recrystallization Chromatography Column Chromatography Decolorization->Chromatography Pure_Product Pure Product (>99.5% Purity) Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Purity Issue Check_Reaction Reaction Complete? Start->Check_Reaction Check_Workup Work-up Optimized? Check_Reaction->Check_Workup Yes Optimize_Reaction Optimize Reaction Conditions Check_Reaction->Optimize_Reaction No Check_Degradation Product Degradation? Check_Workup->Check_Degradation Yes Optimize_Workup Optimize pH and Extraction Check_Workup->Optimize_Workup No Modify_Purification Use Milder Purification Conditions Check_Degradation->Modify_Purification Yes

Caption: Troubleshooting decision tree for low purity issues.

References

common mistakes in handling 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Disclaimer: The following information is largely based on the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, due to a greater availability of published data. The handling, reactivity, and safety considerations are expected to be very similar for the 7-methyl derivative.

Physical and Chemical Properties

For quick reference, the key physical and chemical properties are summarized below.

PropertyValueSource(s)
Appearance Light-colored to off-white or white to tan crystalline solid[1][2]
Molecular Formula C₇H₆ClN₃N/A
Molecular Weight ~167.60 g/mol N/A
Melting Point 170-175 °C (parent compound)[1]
Solubility Soluble in DMSO, DMF, ethanol, ethyl acetate, and methanol. Sparingly soluble in water.[1][2]
Stability Stable under normal storage conditions. Sensitive to strong acids, bases, and prolonged exposure to moisture. May decompose in the presence of strong acids or alkalis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: This compound is considered hazardous. It may be toxic if swallowed, in contact with skin, or if inhaled.[3] It can also cause serious eye, skin, and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep it away from moisture, heat sources, and incompatible materials such as strong acids, bases, and oxidants.[1][2]

Q3: In which solvents is this compound soluble for reaction setups?

A3: The compound is soluble in common organic solvents like DMSO, DMF, ethanol, ethyl acetate, and methanol.[1][4] It has poor solubility in water.[2] The choice of solvent will depend on the specific reaction conditions.

Q4: What are the most common reactions performed with this compound?

A4: The presence of the chlorine atom at the 4-position makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1] These reactions allow for the introduction of a wide variety of functional groups, making it a versatile intermediate in medicinal chemistry.[1][2]

Troubleshooting Guides

Low or No Yield in Nucleophilic Aromatic Substitution (e.g., Amination)
Problem Possible Cause Troubleshooting Steps
Low product yield with significant starting material remaining. Insufficient reaction rate. Increase the reaction temperature. If using acid catalysis, a slight increase in acid concentration can increase the rate, but be cautious as too much acid can lead to side products.[5] For aminations with anilines, using water as a solvent can increase the reaction rate compared to alcoholic solvents.[6]
Formation of a significant amount of a hydrolysis or solvolysis side-product. Excessive acid catalyst or reactive solvent. High concentrations of acid can promote the formation of solvolysis side-products.[5] Reduce the amount of acid catalyst to a catalytic quantity (e.g., 0.1 equivalents).[5] If using an alcohol as a solvent, be aware that it can act as a nucleophile, leading to the corresponding ether side-product.[7] Consider switching to a less nucleophilic solvent or using water.
Reaction fails with sterically hindered or electron-poor nucleophiles. Low nucleophilicity or steric hindrance of the amine. For aminations with ortho-substituted anilines or anilines with a low pKa (below 1), the reaction may be very slow or not proceed under acidic conditions.[5][6] Consider using a different catalyst system or reaction conditions. For aliphatic and benzylic amines that react poorly under acidic conditions, running the reaction in water without added acid may be effective.[6]
Low or No Yield in Suzuki-Miyaura Cross-Coupling
Problem Possible Cause Troubleshooting Steps
Low or no product formation. Inactive catalyst system. The Carbon-Chlorine bond is strong, and standard catalysts like Pd(PPh₃)₄ may be insufficient.[8] Switch to a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8]
Reaction stalls or yield is low. Ineffective base or improper solvent. The base is crucial for the transmetalation step. Screen strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[8] The solvent must dissolve the reactants. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal to dissolve both the organic substrate and the inorganic base.[8]
Inconsistent results and low yield. Oxygen sensitivity of the catalyst. The active Pd(0) catalyst is sensitive to oxidation. Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) before use.[8][9] Maintain an inert atmosphere throughout the reaction setup and duration.
Formation of a significant amount of a protodeboronation side-product (Ar-H). Decomposition of the boronic acid/ester. This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Use anhydrous solvents and reagents where possible.[9] Consider using milder bases like K₃PO₄ or KF.[9] Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[9]

Experimental Protocols & Workflows

General Protocol for Nucleophilic Aromatic Substitution (Amination)

This protocol is a general guideline for the amination of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative (1.1 - 1.5 equivalents)

  • Solvent (e.g., 2-Propanol or water)

  • Hydrochloric acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated sodium bicarbonate or sodium carbonate solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer

Procedure:

  • To the reaction vessel, add this compound and the aniline derivative.

  • Add the chosen solvent (e.g., 2-Propanol).

  • Add the catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate or sodium carbonate.

  • If a precipitate forms, it can be collected by filtration.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound + Amine B Add Solvent (e.g., 2-Propanol) A->B C Add Catalyst (e.g., HCl) B->C D Heat and Stir (e.g., 80°C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT E->F G Neutralize (e.g., NaHCO₃) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (e.g., Chromatography) I->J K K J->K Final Product

Amination Experimental Workflow

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the Suzuki coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Boronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Solids to Schlenk Flask: Substrate, Boronic Acid, Base, Catalyst B Evacuate and backfill with Inert Gas (x3) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-110°C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT E->F G Dilute & Wash (Water, Brine) F->G H Dry Organic Layer G->H I Concentrate H->I J Purify (Column Chromatography) I->J K K J->K Coupled Product

Suzuki Coupling Experimental Workflow

G cluster_pathway Key Signaling Pathway Intermediates A 4-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine B Nucleophilic Substitution (e.g., Amination) A->B C Cross-Coupling (e.g., Suzuki) A->C D Functionalized Pyrrolo[2,3-d]pyrimidines (Diverse Intermediates) B->D C->D E Kinase Inhibitors (e.g., Tofacitinib) D->E

Synthetic pathways utilizing the core scaffold.

References

Technical Support Center: Synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Alternative Synthetic Routes at a Glance

Two primary alternative synthetic strategies are commonly employed to synthesize this compound. The choice of route can depend on the availability of starting materials, scale, and desired purity profile.

Route 1: Late-Stage N-Methylation

This is a frequently utilized route that involves the initial synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by methylation at the N-7 position.

Route 2: Early-Stage N-Methylation

This alternative approach introduces the methyl group at an earlier stage, prior to the chlorination of the pyrimidine ring. This can be advantageous in some cases to avoid potential regioselectivity issues in the final step.

Troubleshooting Guides and FAQs

Route 1: Late-Stage N-Methylation

This route is conceptually straightforward but can present challenges in both the synthesis of the core structure and the final methylation step.

Frequently Asked Questions (FAQs) - Route 1

  • Q1: What are the most common issues encountered during the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃)?

    • A1: Common problems include incomplete reaction, leading to residual starting material, and hydrolysis of the product back to the starting material during workup. Over-chlorination is less common for this specific substrate but can occur with related compounds.

  • Q2: How can I minimize the hydrolysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine during the workup of the POCl₃ reaction?

    • A2: To minimize hydrolysis, it is crucial to perform the quench at a low temperature (e.g., pouring the reaction mixture onto ice). Using a biphasic workup with an organic solvent like dichloromethane can also protect the product from excessive exposure to the aqueous environment. Neutralizing the acidic mixture with a base like sodium bicarbonate or sodium hydroxide should be done carefully while maintaining a low temperature.

  • Q3: I am observing poor regioselectivity during the N-methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. What can I do?

    • A3: The N-7 position is generally more nucleophilic and sterically accessible, making it the preferred site of methylation. However, competitive alkylation at other nitrogen atoms can occur. To improve selectivity, consider using a bulky protecting group on other potential reaction sites if applicable, or carefully selecting the base and solvent system. Kinetic control (using a strong base at low temperature) can favor the desired N-7 isomer.

Troubleshooting Guide - Route 1

ProblemPossible Cause(s)Suggested Solution(s)
Chlorination Step: Low yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine1. Incomplete reaction. 2. Hydrolysis during workup. 3. Suboptimal reaction temperature.1. Increase reaction time or temperature. Ensure starting material is fully dissolved or suspended. 2. Quench the reaction mixture on ice and extract the product promptly into an organic solvent. 3. Optimize the temperature; reactions are often run at reflux in POCl₃.
N-Methylation Step: Formation of multiple methylated products1. Lack of regioselectivity. 2. Over-methylation.1. Use a less reactive methylating agent. Employ a strong, non-nucleophilic base like sodium hydride at low temperatures to deprotonate the N-7 position selectively. 2. Use a stoichiometric amount of the methylating agent. Monitor the reaction closely by TLC or LC-MS.
N-Methylation Step: Incomplete reaction1. Insufficiently strong base. 2. Inactive methylating agent. 3. Low reaction temperature.1. Switch to a stronger base like sodium hydride. 2. Use a fresh bottle of the methylating agent. 3. Gradually increase the reaction temperature after the initial addition of reagents.
Route 2: Early-Stage N-Methylation

This route can offer better control over the final product's regiochemistry.

Frequently Asked Questions (FAQs) - Route 2

  • Q1: What are the key challenges in synthesizing the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate?

    • A1: The main challenge lies in the initial construction of the methylated pyrrolo-pyrimidine core. This often involves multi-step sequences starting from simpler pyrimidine precursors and can have lower overall yields compared to the synthesis of the unmethylated analogue.

  • Q2: Are there any specific safety precautions for the chlorination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol?

    • A2: The safety precautions are similar to those for other chlorinations with POCl₃. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. POCl₃ is corrosive and reacts violently with water.

Troubleshooting Guide - Route 2

ProblemPossible Cause(s)Suggested Solution(s)
Synthesis of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Low overall yield1. Inefficient cyclization to form the pyrrole ring. 2. Difficulty in purification of intermediates.1. Optimize the cyclization conditions (temperature, solvent, catalyst). 2. Utilize column chromatography or recrystallization for intermediate purification.
Chlorination Step: Dark-colored reaction mixture and byproducts1. Decomposition of the starting material at high temperatures. 2. Reaction with impurities.1. Lower the reaction temperature and extend the reaction time. 2. Ensure the starting material is of high purity.

Summary of Quantitative Data for Synthetic Routes

RouteKey TransformationReagents & ConditionsTypical YieldReference
Route 1 Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃, N,N-diisopropylethylamine, Toluene, 50°C79-84%[1]
Route 1 N-Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidineNaH, CH₃Br, DMFNot specifiedN/A
Route 2 Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one, 1N HCl, rt64%[2]

Detailed Experimental Protocols

Route 1: Late-Stage N-Methylation

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [1]

  • To a mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (86 g, 0.64 mol) and toluene (373 g), warm the suspension to 50°C.

  • Add phosphoryl chloride (185 g) to the mixture.

  • Add N,N-diisopropylethylamine (97 g) in portions, maintaining the temperature at 50°C.

  • Stir the reaction mixture at 50°C until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully pour the reaction mixture onto water (770 g) while ensuring the temperature does not exceed 35°C.

  • Adjust the pH to 8-9 by the addition of a concentrated sodium hydroxide solution.

  • Age the mixture at 40°C for at least one hour.

  • Isolate the product by filtration, wash with water, and dry under vacuum at a temperature below 80°C.

Step 2: N-Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Representative Protocol)

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF, add sodium hydride (1.1 eq.) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water at 0°C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Pathways

G cluster_0 Route 1: Late-Stage N-Methylation cluster_1 Route 2: Early-Stage N-Methylation A 7H-pyrrolo[2,3-d]pyrimidin-4-ol B 4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B POCl3 C This compound B->C NaH, CH3I D 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol E This compound D->E POCl3

Caption: Alternative synthetic routes to this compound.

Troubleshooting Workflow for Chlorination

G start Chlorination Reaction with POCl3 check_completion Reaction Complete? (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup Proceed to Workup check_completion->workup Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp check_reagents Check Reagent Quality incomplete->check_reagents hydrolysis Hydrolysis of Product low_temp_quench Quench at Low Temp hydrolysis->low_temp_quench prompt_extraction Prompt Extraction hydrolysis->prompt_extraction workup->hydrolysis increase_time_temp->start check_reagents->start

Caption: Troubleshooting workflow for the chlorination of hydroxypyrimidines.

References

Technical Support Center: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Our aim is to help you manage impurities and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The chlorination of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol precursor may be incomplete.

    • Solution: Ensure your chlorinating agent (e.g., POCl₃) is fresh and used in sufficient excess. Reaction times and temperatures are also critical; consider extending the reaction time or slightly increasing the temperature as per literature protocols. Monitoring the reaction by TLC or HPLC is crucial to determine the point of maximum conversion.

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product.

    • Solution: The choice of solvent and base can influence the reaction pathway. For instance, using a non-polar solvent like toluene with a bulky amine base such as N,N-diisopropylethylamine can minimize side reactions.[1][2]

  • Product Degradation: The product can be sensitive to harsh work-up conditions.

    • Solution: Maintain a controlled pH, typically between 8.0 and 9.0, during the aqueous work-up to prevent hydrolysis of the chloro-substituent.[1] Avoid prolonged exposure to high temperatures.

  • Purification Losses: Significant amounts of product may be lost during purification steps.

    • Solution: Optimize your purification strategy. If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without excessive band broadening. For crystallization, carefully choose the solvent to maximize recovery.

Q2: I am observing a persistent impurity with a higher molecular weight in my final product. What could it be and how do I remove it?

A2: A common higher molecular weight impurity is the tosyl-protected intermediate, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, especially if a tosyl protection strategy is employed in a preceding step and deprotection is incomplete.

  • Identification: This impurity can be readily identified by LC-MS, as it will have a molecular weight corresponding to the addition of a tosyl group (p-toluenesulfonyl).

  • Removal:

    • Recrystallization: This is often the most effective method. Experiment with different solvent systems, such as ethyl acetate/heptane or dichloromethane/heptane, to find conditions where the desired product crystallizes while the tosyl impurity remains in the mother liquor.

    • Chromatography: If recrystallization is not effective, flash column chromatography on silica gel can be used for separation. A gradient elution with a mixture of ethyl acetate and a non-polar solvent like heptane or hexane is typically effective.

Q3: My final product has a brownish discoloration, suggesting the presence of impurities. What are the likely culprits and purification strategies?

A3: A brown discoloration often indicates the presence of trace impurities, which could include starting materials, reagents, or by-products from side reactions.

  • Potential Impurities:

    • Unreacted 7H-pyrrolo[2,3-d]pyrimidin-4-ol: This starting material can be carried through if the chlorination reaction is not complete.

    • Oxidation Products: The pyrrolo[2,3-d]pyrimidine core can be susceptible to oxidation, leading to colored impurities.

    • Nitroso Impurities: If nitric or nitrous acid is used in any preceding synthetic steps, residual nitroso impurities like 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine could be present.[3]

  • Purification Strategies:

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., dichloromethane) and treating it with activated charcoal can effectively remove colored impurities.[1][2]

    • Recrystallization: This is a highly effective method for removing a wide range of impurities and improving the color and purity of the final product.

    • Washing: Thoroughly washing the isolated product with water and a non-polar solvent like heptane can remove residual reagents and some impurities.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic routes have been reported, with the most common starting from commercially available materials like dimethyl malonate or ethyl 2-cyanoacetate.[4][5] A widely used industrial method involves a four-step sequence:

  • Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate.

  • Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

  • Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2]

This method is favored for its high yield and purity of the final product.[1][2]

Q2: What are the key reaction types involving this compound?

A2: The chemical reactivity of this compound is primarily dictated by the chloro substituent at the 4-position of the pyrimidine ring. Key reactions include:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse range of derivatives.[6] This is a fundamental reaction in the synthesis of many kinase inhibitors.

  • Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds.[6]

Q3: What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?

A3: A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and purity assessment:

  • Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of reaction progress and for determining the purity of the final product with high accuracy. Purity levels of over 99.5% are often reported using this method.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the product and any impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural confirmation of the final product and for identifying the structure of any significant impurities.

Data Presentation

Table 1: Comparison of Reported Yields and Purity for the Final Chlorination Step

Starting MaterialChlorinating AgentBaseSolventYield (%)Purity (by HPLC)Reference
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃N,N-diisopropylethylamineToluene84%99.9 area-%[1][2]
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃Sodium Hydroxide (20%)Not Specified67.8%Not Specified[2]

Experimental Protocols

Key Experiment: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol is adapted from a patented industrial synthesis.[1][2]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphoryl chloride (POCl₃)

  • N,N-diisopropylethylamine

  • Toluene

  • Water

  • Concentrated Sodium Hydroxide Solution

Procedure:

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent), phosphoryl chloride (POCl₃, ~2.1 equivalents), and toluene is warmed to 50°C.

  • N,N-diisopropylethylamine (~1.7 equivalents) is added in portions, maintaining the temperature at 50°C.

  • The reaction is stirred at 50°C until completion, as monitored by TLC or HPLC.

  • The reaction mixture is then carefully poured onto water at a maximal temperature of 35°C.

  • The pH of the aqueous mixture is adjusted to 8-9 by the addition of a concentrated sodium hydroxide solution.

  • The mixture is aged at 40°C for a minimum of 1 hour to ensure complete precipitation of the product.

  • The product is isolated by centrifugation or filtration, washed with water, and then dried under vacuum at a temperature below 80°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 7H-pyrrolo[2,3-d]pyrimidin-4-ol reaction Chlorination (POCl3, DIPEA, Toluene, 50°C) start->reaction workup Aqueous Work-up (pH 8-9) reaction->workup isolation Isolation (Filtration/Centrifugation) workup->isolation drying Drying isolation->drying crude_product Crude 4-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine drying->crude_product dissolution Dissolution in Dichloromethane crude_product->dissolution charcoal Activated Charcoal Treatment dissolution->charcoal filtration Filtration charcoal->filtration recrystallization Recrystallization (e.g., from Heptane) filtration->recrystallization final_product Pure 4-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine recrystallization->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

impurity_troubleshooting cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting Strategy cluster_known Known Impurities cluster_remediation Remediation start Impurity Detected in This compound lcms LC-MS Analysis start->lcms nmr NMR Analysis start->nmr known_impurity Known Impurity? lcms->known_impurity nmr->known_impurity starting_material Unreacted Starting Material known_impurity->starting_material Yes tosyl_impurity Tosyl-Protected Impurity known_impurity->tosyl_impurity Yes colored_impurity Colored Impurities known_impurity->colored_impurity Yes chromatography Column Chromatography known_impurity->chromatography No/Unknown optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction recrystallize Recrystallization tosyl_impurity->recrystallize charcoal Activated Charcoal Treatment colored_impurity->charcoal end Pure Product optimize_reaction->end recrystallize->end charcoal->end chromatography->end

Caption: Decision tree for impurity identification and remediation in this compound synthesis.

References

Catalyst Selection for Cross-Coupling with 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for cross-coupling reactions involving 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource offers troubleshooting advice and frequently asked questions to navigate challenges encountered during experimentation.

Troubleshooting Guides

Successful cross-coupling reactions with this compound, an electron-rich heterocyclic halide, are highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables provide a summary of reported conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to guide your experimental design.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For electron-rich chloro-heterocycles like this compound, the use of electron-rich and bulky phosphine ligands is often crucial for achieving good yields.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-110Arylboronic acidModerate to Good
Pd₂(dba)₃XPhosCs₂CO₃Toluene100Heteroarylboronic acidModerate to Good
PdCl₂(dppf)-K₂CO₃EtOH/H₂O90(6-chloropyridin-3-yl)boronic acidNot specified

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a degassed solution of this compound (1.0 equiv) and the boronic acid (1.2-1.5 equiv) in the chosen solvent, add the base (2.0-3.0 equiv).

  • Add the palladium precursor and ligand.

  • Degas the mixture again with argon or nitrogen for 10-15 minutes.

  • Heat the reaction to the specified temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. Catalyst systems employing bulky, electron-rich phosphine ligands are generally required for the coupling of less reactive aryl chlorides.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | Primary/Secondary Aliphatic Amines | Moderate to Good | | Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | Anilines | Moderate to Good | | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | N-methyl-1-(m-tolyl)methanamine | 80 |

General Experimental Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

  • Add the palladium precursor and ligand, followed by the anhydrous, degassed solvent.

  • Heat the reaction mixture to the indicated temperature and monitor for completion.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the residue by silica gel chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically cocatalyzed by copper(I).

| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Alkyne | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | DMF | 25-80 | Terminal Alkynes | Moderate to Good | | Pd(OAc)₂ | SPhos | CuI | DBU | Acetonitrile | 60-80 | Arylacetylenes | Moderate to Good |

General Experimental Protocol for Sonogashira Coupling:

  • To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in the chosen solvent, add the base (2.0-3.0 equiv) and the copper(I) co-catalyst.

  • Degas the mixture and add the palladium catalyst and ligand.

  • Stir the reaction at the specified temperature under an inert atmosphere until the starting material is consumed.

  • Filter the reaction mixture through celite, concentrate the filtrate, and partition the residue between an organic solvent and water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What are the common causes and troubleshooting steps?

A1: Low or no conversion in Suzuki-Miyaura couplings of chloro-heterocycles is a common issue. Key factors to consider are:

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more active system using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the challenging oxidative addition step with the C-Cl bond.

  • Base: The choice of base is critical. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. Ensure the base is finely powdered and dry.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often optimal to dissolve both the organic substrate and the inorganic base.

  • Temperature: Higher temperatures (80-110 °C) are typically required to overcome the activation energy for C-Cl bond activation.

  • Degassing: Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.

Q2: I am observing significant amounts of dehalogenation (hydrodechlorination) of my starting material. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction, particularly with electron-rich heteroaryl chlorides. To mitigate this:

  • Choice of Base: Use a weaker base if possible, although this may slow down the desired reaction. K₂CO₃ or K₃PO₄ may be preferable to stronger bases like NaOtBu in some cases.

  • Ligand Selection: Some ligands are more prone to promoting β-hydride elimination, which can lead to dehalogenation. Screening different bulky phosphine ligands can be beneficial.

  • Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures once the starting material is consumed, as this can favor side reactions.

Q3: For a Buchwald-Hartwig amination, what are the key considerations when coupling with a primary versus a secondary amine?

A3: Both primary and secondary amines can be used, but reaction conditions may need to be optimized:

  • Primary Amines: These can sometimes undergo double arylation. Using a slight excess of the amine and carefully controlling the stoichiometry can help minimize this. Ligands like XPhos and RuPhos are generally effective.

  • Secondary Amines: These are less prone to side reactions but can be more sterically hindered. Longer reaction times or higher temperatures may be necessary. BINAP and related biaryl phosphine ligands are often good choices.

Q4: Can I perform these cross-coupling reactions under microwave irradiation?

A4: Yes, microwave-assisted synthesis can be highly effective for these reactions. It can significantly reduce reaction times and sometimes improve yields. It is advisable to start with conditions similar to those for conventional heating and then optimize the temperature and time for the microwave reactor.

Visualizing Reaction Workflows and Pathways

To aid in experimental design and understanding, the following diagrams illustrate a general workflow for catalyst selection and a common side reaction pathway.

Catalyst_Selection_Workflow start Start: Suzuki Coupling with This compound catalyst_choice Initial Catalyst System: Pd(OAc)2 / SPhos K3PO4 in Dioxane/H2O, 100 °C start->catalyst_choice reaction Run Reaction & Monitor Progress (TLC, LC-MS) catalyst_choice->reaction check_conversion Conversion > 80%? reaction->check_conversion success Product Isolation & Purification check_conversion->success Yes troubleshoot Troubleshooting check_conversion->troubleshoot No ligand_screen Screen Ligands: XPhos, RuPhos troubleshoot->ligand_screen Low Conversion base_screen Screen Bases: Cs2CO3, K2CO3 troubleshoot->base_screen Side Reactions temp_increase Increase Temperature: (e.g., to 120 °C or use microwave) troubleshoot->temp_increase Sluggish Reaction ligand_screen->reaction base_screen->reaction temp_increase->reaction

A general workflow for optimizing Suzuki-Miyaura coupling.

Side_Reaction_Pathway substrate 4-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine oxidative_addition Oxidative Addition Intermediate substrate->oxidative_addition + Pd(0)Ln pd0 Pd(0)Ln transmetalation Transmetalation (with Boronic Acid) oxidative_addition->transmetalation beta_hydride β-Hydride Elimination / Reductive Elimination (from solvent, base, or impurities) oxidative_addition->beta_hydride desired_coupling Desired Cross-Coupling Product dehalogenation Hydrodechlorination (Side Product) transmetalation->desired_coupling Reductive Elimination beta_hydride->dehalogenation

Simplified pathway showing desired coupling versus dehalogenation.

Validation & Comparative

Comparative Analysis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its relationship to established kinase inhibitors. Due to limited publicly available data on the specific inhibitory activity of this compound, this document focuses on its structural context within a well-validated class of kinase inhibitors and compares it to prominent drugs sharing the same core scaffold: Tofacitinib and Ruxolitinib.

Introduction to the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2] This heterocyclic system is a key structural component of several approved drugs and clinical candidates.[3] Derivatives of this scaffold have been shown to inhibit a variety of kinases, with a notable emphasis on the Janus kinase (JAK) family.[4]

This compound is a functionalized derivative of this core structure. While often utilized as a synthetic intermediate for more complex molecules,[5] its inherent structure suggests potential kinase inhibitory activity, likely targeting the JAK signaling pathway.

Quantitative Comparison of Kinase Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib and Ruxolitinib, two prominent JAK inhibitors built upon the 7H-pyrrolo[2,3-d]pyrimidine scaffold, against the four members of the JAK family. Direct experimental IC50 values for this compound are not widely reported in the public domain.

Kinase InhibitorTarget KinaseIC50 (nM)
This compound JAK1, JAK2, JAK3, TYK2Not Reported
Tofacitinib JAK135.0[6]
JAK2271.0[7]
JAK31.6 - 4.1[8]
TYK26450.0[6]
Ruxolitinib JAK13.3[9]
JAK22.8[9]
JAK3>400
TYK219
IC50 values are dependent on assay conditions and can vary between different studies.

Experimental Protocols

The determination of kinase inhibitor potency is reliant on robust and reproducible experimental methods. Below is a generalized protocol for an in vitro kinase assay commonly used to determine IC50 values.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to measure the inhibitory activity of a compound against a specific kinase by quantifying ATP consumption.

Objective: To determine the IC50 value of a test compound against a purified recombinant kinase enzyme.

Materials:

  • Purified recombinant human kinase (e.g., JAK1, JAK2, JAK3)

  • Kinase-specific peptide substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Dilution: A serial dilution of the test compound is prepared in DMSO. These are further diluted in the kinase assay buffer to the final desired concentrations for the assay.

  • Reagent Preparation: The recombinant kinase enzyme and its corresponding peptide substrate are diluted to their optimal concentrations in the assay buffer.

  • Reaction Setup:

    • Dispense the diluted test compound or DMSO (for control wells) into the wells of the microplate.

    • Add the mixture of the kinase enzyme and peptide substrate to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP to each well. The final concentration of ATP is typically at or near the Km value for the specific kinase.[10]

  • Reaction Incubation: The plate is covered and incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[10]

  • Signal Detection:

    • The kinase reaction is stopped, and the remaining ATP is depleted by adding the detection reagent from the assay kit.

    • A second reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.[10]

  • Data Acquisition and Analysis:

    • The luminescence in each well is measured using a plate reader.

    • The percentage of kinase activity inhibition is calculated for each compound concentration relative to the DMSO control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Signaling Pathways and Workflows

The Janus Kinase (JAK) Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, making it a key target in inflammatory and autoimmune diseases.

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT1->STAT2 Dimerization DNA DNA STAT1->DNA Translocation STAT2->DNA Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition Transcription Gene Transcription DNA->Transcription Cytokine Cytokine Cytokine->Receptor Binding

Caption: The JAK-STAT signaling cascade and the inhibitory action of 7H-pyrrolo[2,3-d]pyrimidine-based compounds.

Workflow for In Vitro Kinase IC50 Determination

The following diagram outlines the sequential steps involved in determining the IC50 value of a kinase inhibitor.

IC50_Workflow A Compound Serial Dilution B Plate Dispensing: Compound, Kinase, Substrate A->B C Reaction Initiation (ATP Addition) B->C D Incubation C->D E Signal Generation (Luminescence) D->E F Data Acquisition (Plate Reader) E->F G IC50 Calculation F->G

Caption: A streamlined workflow for the in vitro determination of a kinase inhibitor's IC50 value.

References

Unveiling the In Vitro Bioactivity of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the bioactivity of derivatives of this scaffold, with a focus on its potential as an inhibitor of key kinases involved in oncogenic and inflammatory signaling pathways. While specific in vitro bioactivity data for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not extensively available in the public domain, this guide will compare the activity of well-characterized 7H-pyrrolo[2,3-d]pyrimidine derivatives and established kinase inhibitors to provide a valuable framework for research and development.

Performance Comparison: 7H-Pyrrolo[2,3-d]pyrimidine Derivatives vs. Established Kinase Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine core has been successfully utilized to develop potent inhibitors against several kinase families, most notably the Janus kinases (JAKs), 3-Phosphoinositide-Dependent Kinase 1 (PDK1), and p21-Activated Kinase 4 (PAK4). The following table summarizes the in vitro inhibitory activity (IC50) of representative compounds against these targets, offering a benchmark for the evaluation of novel derivatives like this compound.

Compound/AlternativeTarget Kinase(s)IC50 (nM)Compound Class
Tofacitinib JAK11127H-Pyrrolo[2,3-d]pyrimidine Derivative
JAK220
JAK31
PF-04691502 PI3Kα1.8 (Ki)Pyridopyrimidinone
PI3Kβ2.1 (Ki)
PI3Kδ1.6 (Ki)
PI3Kγ1.9 (Ki)
mTOR16 (Ki)
PDK1 Inactive
PF-3758309 PAK4 2.7 (Kd), 18.7 (Ki) Pyrrolopyrazole
PAK113.7 (Ki)
PAK518.1 (Ki)
PAK617.1 (Ki)
PAK2190
PAK399

Signaling Pathway Context: The JAK-STAT Pathway

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as the approved drug Tofacitinib, are potent inhibitors of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth. Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. Inhibition of JAKs by compounds based on the 7H-pyrrolo[2,3-d]pyrimidine core can effectively block this cascade, making them valuable therapeutic agents for autoimmune diseases and certain cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor 4-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols for In Vitro Bioactivity Assessment

To validate the bioactivity of this compound and compare it with other inhibitors, standardized in vitro kinase assays are essential. Below are detailed protocols for assessing the inhibition of JAK, PDK1, and PAK4 kinases.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of This compound and Control Inhibitors Start->Compound_Prep Add_Compound Add Compound Dilutions to Reaction Compound_Prep->Add_Compound Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate - Assay Buffer Reaction_Setup->Add_Compound Initiate_Reaction Initiate Reaction with ATP Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Stop_Reaction Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Janus Kinase (JAK) Inhibition Assay

This protocol is adapted for a typical luminescence-based assay to measure the inhibition of JAK family kinases.

  • Materials:

    • Recombinant human JAK1, JAK2, and JAK3 enzymes.

    • JAK substrate peptide (e.g., a peptide derived from STAT1).

    • This compound and control inhibitors (e.g., Tofacitinib).

    • ATP.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well plates.

    • Luminometer.

  • Procedure:

    • Compound Preparation: Prepare a series of dilutions of the test compound and control inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.

    • Enzyme Preparation: Dilute the JAK enzyme stock in kinase assay buffer to the desired concentration. Add 2 µL of the diluted enzyme to each well.

    • Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific JAK isoform. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

    • Signal Detection:

      • Equilibrate the plate to room temperature.

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

      • Incubate at room temperature for 30 minutes.

    • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

PDK1 Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay for measuring PDK1 inhibition.

  • Materials:

    • Recombinant human PDK1 enzyme.

    • PDK1 substrate peptide (e.g., a peptide derived from AKT).

    • This compound and control inhibitors.

    • ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Fluorescently labeled anti-phospho-substrate antibody.

    • FP tracer.

    • Stop solution (e.g., 10 mM EDTA).

    • Black, low-volume 384-well plates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Compound Preparation: As described in the JAK assay protocol.

    • Kinase Reaction:

      • Add 2.5 µL of 4x concentrated test compound or DMSO control to the wells.

      • Add 2.5 µL of 4x concentrated PDK1 enzyme to the wells.

      • Add 2.5 µL of 4x concentrated PDK1 substrate to the wells.

      • Initiate the reaction by adding 2.5 µL of 4x concentrated ATP.

    • Incubation: Incubate the reaction at room temperature for 60 minutes.

    • Reaction Termination: Stop the reaction by adding 5 µL of stop solution containing the fluorescently labeled antibody and FP tracer.

    • Equilibration: Incubate the plate at room temperature for at least 30 minutes to allow the binding to reach equilibrium.

    • Data Acquisition and Analysis: Measure the fluorescence polarization of each well. Calculate the percentage of inhibition and determine the IC50 value.

PAK4 Inhibition Assay

This protocol outlines a generic in vitro kinase assay for PAK4 using a luminescence-based method.

  • Materials:

    • Recombinant human PAK4 enzyme.

    • PAK4 substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide).

    • This compound and control inhibitors (e.g., PF-3758309).

    • ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well plates.

    • Luminometer.

  • Procedure:

    • Compound Preparation: As described in the JAK assay protocol.

    • Assay Plate Setup: Add diluted test compounds or DMSO control to the wells.

    • Reaction Mixture: Prepare a master mix containing PAK4 enzyme and substrate in kinase assay buffer. Add the master mix to the wells.

    • Reaction Initiation: Add ATP to each well to start the reaction.

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Signal Detection: Follow the same procedure as described in the JAK assay protocol for the ADP-Glo™ kit.

    • Data Acquisition and Analysis: Measure luminescence and calculate the percentage of inhibition and IC50 values as previously described.

By employing these standardized in vitro assays, researchers can effectively characterize the inhibitory potential of this compound and other novel compounds, facilitating the development of the next generation of targeted kinase inhibitors.

structure-activity relationship (SAR) studies of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs reveals critical insights for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of these analogs, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors.[1][2] Modifications at the C4 and N7 positions of this core have been extensively explored to achieve desired potency and selectivity against various kinase targets, which are crucial regulators of cellular processes often dysregulated in diseases like cancer and autoimmune disorders.[2] This guide focuses on analogs of this compound, a key intermediate in the synthesis of numerous kinase inhibitors, including the Janus kinase (JAK) inhibitor Tofacitinib.

Structure-Activity Relationship (SAR) and Performance Comparison

The biological activity of this compound analogs is highly dependent on the nature of the substituents at the C4 position. The chlorine atom at this position serves as a versatile handle for introducing various amine-containing moieties via nucleophilic aromatic substitution, leading to a diverse range of analogs with varying kinase inhibitory profiles.

While a specific, comprehensive SAR study on a series of this compound analogs was not identified in the performed search, valuable insights can be drawn from studies on closely related 7H-pyrrolo[2,3-d]pyrimidine derivatives where the N7 position is substituted with various groups.

One such study on 7H-pyrrolo[2,3-d]pyrimidine-4-amines as potential inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs) highlights the importance of the substituent at the N7 position for biological activity. Although the core is not methylated at N7, the data provides a strong rationale for the importance of substitutions at this position.

Compound IDN7-SubstituentC5-SubstituentPfCDPK1 IC50 (µM)PfCDPK4 IC50 (µM)Antimalarial Activity IC50 (µM)Cytotoxicity (HeLa cells) IC50 (µM)
2b Cyclopropylmethyl6-ethoxynaphthalen-2-yl>100.5303.6>20
2e (N-acetylpiperidin-4-yl)methyl6-methoxynaphthalen-2-yl0.589>10>20>20
2f (N-acetylpiperidin-4-yl)methyl6-ethoxynaphthalen-2-yl>100.210>20>20
2g Cyclopropylmethyl6-methoxynaphthalen-2-yl>100.3304.8>20

Data extracted from a study on 7H-pyrrolo[2,3-d]pyrimidine-4-amines.[3]

Another study on pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors provides IC50 values against various cancer cell lines, demonstrating the potent anticancer activity of this scaffold.[4] For instance, compound 5k from this study, a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, exhibited significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes with IC50 values ranging from 40 to 204 nM.[5]

Furthermore, research on selective JAK1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine core, such as PF-04965842, underscores the therapeutic potential of this class of compounds in autoimmune diseases by targeting the JAK-STAT signaling pathway.[6]

Key Signaling Pathways

The this compound scaffold is a versatile starting point for inhibitors targeting various kinase-mediated signaling pathways. Two prominent examples are the JAK-STAT and the EGFR signaling pathways.

JAK-STAT Signaling Pathway

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibition of JAKs can effectively block this inflammatory signaling cascade.[7][8]

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 Binds JAK JAK Receptor:f1->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine analogs.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival. Overactivation of EGFR signaling is a common feature in many cancers.[9]

EGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR:f0 Binds pEGFR pEGFR EGFR->pEGFR Dimerization & Autophosphorylation RAS RAS pEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR:f1 Inhibits

Caption: The EGFR signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine analogs.

Experimental Protocols

The following provides a generalized, detailed methodology for a key experiment cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines the determination of a compound's IC50 value against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Kinase of interest (e.g., JAK1, EGFR)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound analogs) dissolved in DMSO

  • LanthaScreen™ Tb-anti-pSubstrate Antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X antibody solution by diluting the Tb-anti-pSubstrate antibody in TR-FRET dilution buffer.

    • Stop the kinase reaction by adding 10 µL of the 2X antibody solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) after excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Normalize the data using the high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Inhibition Assay Workflow A Compound Dilution in DMSO B Addition of Compound to Assay Plate A->B C Addition of Kinase & Substrate B->C D Pre-incubation (10 min) C->D E Initiation with ATP & Kinase Reaction (60 min) D->E F Stopping Reaction & Addition of Antibody E->F G Incubation (60 min) F->G H TR-FRET Reading G->H I Data Analysis (IC50 Determination) H->I

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships, while requiring more focused studies on this specific core, can be inferred from closely related analogs to guide future drug design efforts. The versatility of the C4 position allows for the introduction of a wide array of substituents, enabling the fine-tuning of inhibitory activity against various kinases and their associated signaling pathways. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers in the field of drug discovery and development.

References

Cross-Reactivity Profiling of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure in the development of potent kinase inhibitors, owing to its structural similarity to the adenine core of ATP.[1] This guide provides a comparative analysis of the cross-reactivity profiles of various compounds based on this scaffold, drawing from publicly available experimental data. The information presented herein is intended to aid researchers in understanding the selectivity of these compounds and to inform the design of future kinase inhibitors with improved target specificity and reduced off-target effects.

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro inhibitory activities (IC50 values) of several 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases. The data is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Derivatives [2][3]

Compound IDTarget KinaseIC50 (nM)
5k EGFR79
Her240
VEGFR2136
CDK2204
Sunitinib (Reference) VEGFR2261
Erlotinib (Reference) EGFR55
Staurosporine (Reference) Her238

Table 2: Inhibitory Activity of N4-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines

Compound IDTarget KinaseIC50 (µM)
Compound 4 RET>10
KDR (VEGFR2)>10
FLT3>10
SRC>10
LCK>10

Table 3: Selectivity Profile of a Pyrrolo[2,3-d]pyrimidine based RET Inhibitor (Compound 59) [4]

Kinase% Inhibition @ 1 µM
RET98
VEGFR275
KIT60
PDGFRβ55
SRC45
ABL130

Table 4: Off-Target Activity of Pyrrolopyrimidine Bumped Kinase Inhibitors (BKIs) [4]

CompoundOff-Target Human KinaseIC50 (nM)
BKI-1812 RIPK2<10
PKD3 (Prkcn)20
Aurora 2<100
MAP4K5<100

Signaling Pathways and Experimental Workflow

To provide a better context for the cross-reactivity data, the following diagrams illustrate key signaling pathways often targeted by pyrrolo[2,3-d]pyrimidine-based inhibitors and a general workflow for kinase inhibitor profiling.

Signaling Pathway Diagrams

dot digraph "VEGF_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nCell Proliferation,\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyrrolo[2,3-d]pyrimidine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; Akt -> mTOR; ERK -> Angiogenesis; mTOR -> Angiogenesis; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed]; } . Caption: Simplified VEGF signaling pathway leading to angiogenesis.

dot digraph "JAK_STAT_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyrrolo[2,3-d]pyrimidine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Regulates"]; Inhibitor -> JAK [arrowhead=tee, color="#EA4335", style=dashed]; } . Caption: Overview of the JAK-STAT signaling cascade.

Experimental Workflow Diagram

dot digraph "Kinase_Profiling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7];

// Nodes start [label="Start: Compound Synthesis\n(this compound core)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; single_dose [label="Single-Dose Screening\n(e.g., at 1 µM)"]; kinase_panel [label="Broad Kinase Panel\n(e.g., KINOMEscan)"]; dose_response [label="Dose-Response Assay\n(IC50 determination)"]; select_kinases [label="Selected On- and Off-Target Kinases"]; data_analysis [label="Data Analysis and\nSelectivity Profiling"]; end [label="End: Cross-Reactivity Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> single_dose; single_dose -> kinase_panel; kinase_panel -> dose_response; dose_response -> select_kinases; select_kinases -> data_analysis; data_analysis -> end; } . Caption: General workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

The following are generalized protocols for in vitro kinase assays, which are commonly used to determine the potency of kinase inhibitors. Specific parameters may vary between studies.

In Vitro Protein Kinase Inhibition Assay (Example)[2]
  • Reagents and Materials:

    • Recombinant human kinase enzymes (e.g., EGFR, Her2, VEGFR2, CDK2).

    • Substrate specific to each kinase.

    • ATP (Adenosine triphosphate).

    • Test compounds (4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Microplates (e.g., 384-well).

  • Assay Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 10-15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. The final ATP concentration is typically at or near the Km value for each specific kinase.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable detection method. For luminescent assays like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.

    • Control reactions are performed in the absence of the inhibitor (100% activity) and in the absence of the enzyme (background).

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration relative to the control.

    • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

KINOMEscan™ Profiling (General Overview)[5]

For broad cross-reactivity profiling, a common method is a competition binding assay, such as the KINOMEscan™ platform.

  • Principle:

    • The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of human kinases.

    • The amount of kinase that binds to the immobilized ligand is quantified.

  • Procedure:

    • Test compounds are incubated with a panel of DNA-tagged kinases and a ligand-immobilized solid support.

    • After an incubation period, the unbound kinases are washed away.

    • The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tags.

  • Data Analysis:

    • The results are typically reported as the percentage of the control (%Ctrl), where a lower %Ctrl value indicates stronger binding of the test compound to the kinase.

    • A selectivity score can be calculated to represent the specificity of the compound for its intended target(s) over the entire kinome panel.

This guide provides a snapshot of the publicly available cross-reactivity data for this compound based compounds. For more detailed information, researchers are encouraged to consult the full-text versions of the cited literature.

References

Benchmarking 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Against Approved Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of compounds derived from the 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold against established, FDA-approved kinase inhibitors. While this compound is primarily a key synthetic intermediate, its core pyrrolo[2,3-d]pyrimidine structure is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3][4] This guide presents experimental data for derivatives of this scaffold to benchmark its potential against approved drugs targeting Janus kinases (JAKs) and Polo-like kinases (PLKs).

I. Quantitative Performance Data

The following tables summarize the in vitro inhibitory activity (IC50) of derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold against various kinases, alongside the IC50 values for approved and clinical-stage drugs targeting the JAK and PLK families.

Table 1: Benchmarking of Pyrrolo[2,3-d]pyrimidine Derivatives Against Approved JAK Inhibitors

Compound/DrugTarget Kinase(s)IC50 (nM)Reference Compound
Pyrrolo[2,3-d]pyrimidine Derivative 1 JAK12.7Ruxolitinib
JAK24.5
JAK3322
Pyrrolo[2,3-d]pyrimidine Derivative 2 JAK13.3Ruxolitinib
JAK22.8
Ruxolitinib (Jakafi®) JAK1 3.3 -
JAK2 2.8
TYK219
JAK3428
Tofacitinib (Xeljanz®) JAK1 1.7 - 3.7 -
JAK2 1.8 - 4.1
JAK3 0.75 - 1.6
TYK216 - 34

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro. Lower values indicate higher potency. Data for derivatives are representative of the potential of the scaffold.[5][6][7][8][9][10]

Table 2: Benchmarking of a Pyrrolo[2,3-d]pyrimidine Derivative Against a Clinical-Stage PLK1 Inhibitor

Compound/DrugTarget Kinase(s)IC50 (nM)Reference Compound
Pyrrolo[2,3-d]pyrimidine Derivative 3 FAK5.4Volasertib
Volasertib (BI 6727) PLK1 0.87 -
PLK25
PLK356

While a direct comparison to a PLK1 inhibitor is not available for a pyrrolo[2,3-d]pyrimidine derivative from the provided search results, the data for a FAK inhibitor from the same scaffold family is included to demonstrate its broader potential against other kinase families.[11][12][13][14][15]

II. Experimental Protocols

The following are detailed methodologies for key in vitro kinase inhibition assays used to generate the quantitative data presented above.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol is a widely used method for determining the IC50 values of kinase inhibitors.[16][17][18][19][20]

Objective: To measure the dose-dependent inhibition of a target kinase by a test compound and determine its IC50 value.

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2, PLK1)

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound derivative)

  • Approved inhibitor drug (e.g., Ruxolitinib, Volasertib)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white opaque assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference drugs in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a high-activity control (0% inhibition) and a known potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) as a low-activity control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinase.

    • Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the benchmarking of these kinase inhibitors.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 4. Dimerization & Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Inhibitor 4-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Derivatives / Approved Drugs Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway, a key target for immunosuppressive and anti-inflammatory drugs.

Kinase_Inhibition_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Dispense Dispense Compound to Assay Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Add_Kinase Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase Dispense->Add_Kinase Add_ATP Initiate with ATP Add_Kinase->Add_ATP Incubate_Reaction Incubate (e.g., 30°C, 60 min) Add_ATP->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Develop_Signal Add Kinase Detection Reagent (ADP -> ATP -> Light) Incubate_Stop->Develop_Signal Incubate_Develop Incubate (30-60 min) Develop_Signal->Incubate_Develop Read_Plate Measure Luminescence Incubate_Develop->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: A generalized workflow for determining kinase inhibitor IC50 values using a luminescence-based assay.

References

The In Vivo Efficacy of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous kinase inhibitors.[1][2] Its structural similarity to adenine allows for competitive binding to the ATP-binding site of various kinases, leading to the modulation of key signaling pathways involved in cancer, inflammation, and viral infections.[1][3] This guide provides a comparative analysis of the in vivo efficacy of derivatives based on this scaffold, with a particular focus on the influence of substitutions at the 7-position of the pyrrole ring.

While direct in vivo efficacy data for derivatives of 4-chloro-7-methyl -7H-pyrrolo[2,3-d]pyrimidine are limited in publicly available literature, extensive research on analogous 7-substituted compounds provides valuable insights into their therapeutic potential and structure-activity relationships (SAR). This guide will therefore focus on comparing the performance of these closely related analogs, offering a predictive lens through which the potential of 7-methyl derivatives can be viewed.

Comparative Efficacy of 7-Substituted 4-Chloro-pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the biological activity of various 7-substituted 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives against different therapeutic targets. These compounds have been primarily investigated as inhibitors of Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as antiviral agents.

Table 1: In Vitro Kinase Inhibitory Activity of 7-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives
Compound ID7-Position SubstituentTarget KinaseIC50 (nM)Cell LineReference
Compound 12i Complex aryl groupEGFR (T790M)0.21HCC827[4]
Compound 12i Complex aryl groupEGFR (wild-type)22HBE[4]
Compound 7 Isatin-hydrazine hybridMultiple KinasesNot specifiedHepG2[5]
Compound 24 Complex substituentHPK110.1Jurkat T cells[6]
Compound 59 Complex aryl groupRET (wild-type)<10 (low nanomolar)LC-2/ad[7]
Compound 59 Complex aryl groupRET (V804M mutant)<10 (low nanomolar)LC-2/ad[7]
Table 2: Antiviral Activity of 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines
Compound ID7-Position Substituent4-Position SubstituentVirusEC50 (µM)CC50 (µM)Reference
Compound 1 p-Nitrobenzylm-ChlorobenzylaminoZika Virus (ZIKV)4.3>50[8][9]
Compound 8 p-Cyanobenzylm-ChlorobenzylaminoZika Virus (ZIKV)3.821.6[8][9]
Compound 11 p-Cyanobenzyl(m-Chlorophenyl)methanamineZika Virus (ZIKV)2.928.1[8][9]
Compound 23 p-Nitrobenzyl3,5-DichlorobenzylaminoZika Virus (ZIKV)5.726.8[8][9]

Key Signaling Pathways

The therapeutic effects of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are primarily achieved through the inhibition of critical signaling pathways. The diagrams below illustrate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, both significant targets for these compounds.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibition

Caption: The JAK/STAT Signaling Pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLC PLCγ VEGFR2->PLC Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation PKC PKC PLC->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibition of Autophosphorylation

Caption: The VEGFR-2 Signaling Pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a target kinase.

Kinase_Assay_Workflow start Start step1 Prepare assay buffer with recombinant kinase and substrate start->step1 step2 Add test compound at varying concentrations step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate at room temperature step3->step4 step5 Stop reaction and measure kinase activity (e.g., luminescence) step4->step5 step6 Calculate IC50 values step5->step6 end End step6->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents and Materials: Recombinant human kinases (e.g., JAK1, VEGFR-2), corresponding peptide substrates, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A kinase reaction is prepared in a 384-well plate containing the kinase, substrate, and assay buffer.

    • The test compound is serially diluted and added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The kinase activity is measured by detecting the amount of ADP produced using a luminescence-based assay.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.[7]

In Vivo Tumor Xenograft Model (General Protocol)

This protocol describes a common method for evaluating the antitumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Cell Implantation: Human cancer cells (e.g., HCC827, A549) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Antiviral Assay (Zika Virus Reporter Assay)

This protocol details a method for assessing the antiviral activity of compounds against Zika virus.[8][9]

Methodology:

  • Cell Culture: Vero cells are seeded in 96-well plates and incubated overnight.

  • Compound Treatment and Infection:

    • Cells are treated with serial dilutions of the test compounds.

    • Cells are then infected with a Zika virus reporter strain (e.g., expressing a luciferase gene).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow for viral replication.

  • Activity Measurement:

    • A luciferase substrate is added to the cells.

    • The luminescence signal, which is proportional to the level of viral replication, is measured using a plate reader.

  • Data Analysis:

    • EC50 (half-maximal effective concentration) values are calculated from the dose-response curves.

    • CC50 (half-maximal cytotoxic concentration) is determined in parallel using an uninfected cell viability assay (e.g., MTS assay).

Conclusion

Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine represent a highly versatile and potent class of kinase inhibitors with demonstrated therapeutic potential in oncology, inflammation, and virology. While direct in vivo efficacy data for the 7-methyl substituted analogs remains to be extensively published, the broader class of 7-substituted derivatives shows significant promise. The methyl group at the 7-position can influence the compound's solubility, metabolic stability, and binding affinity, warranting further investigation to fully elucidate its impact on in vivo performance. The data and protocols presented in this guide provide a solid foundation for researchers to design and evaluate novel 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives as next-generation therapeutics.

References

Unraveling the Binding Landscape of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding modes of inhibitors based on the 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. By integrating crystallographic data, enzymatic assays, and computational modeling, we illuminate the key interactions that drive the potency and selectivity of this important class of kinase inhibitors.

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous kinase inhibitors targeting a range of diseases, from cancer to inflammatory disorders.[1][2] Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of kinases.[3] The 4-chloro substituent provides a reactive handle for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.[2][4][5] This guide focuses on derivatives of the this compound scaffold and their binding interactions with various protein kinases.

Comparative Analysis of Inhibitor Performance

The inhibitory activity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives has been evaluated against several key protein kinases implicated in cancer and other diseases. The following tables summarize the quantitative data from enzymatic assays, providing a clear comparison of their potency and selectivity.

Compound/InhibitorTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 7 EGFR40Sunitinib261
Her2115
VEGFR283
CDK2204
Compound 5k EGFR40Sunitinib261
Her2115
VEGFR283
CDK2204
Compound 23 CSF1R< 5Pexidartinib-
EGFR> 500
Compound 12b CSF1Rlow-nanomolarPexidartinib-

Table 1: Comparative Inhibitory Activity (IC50) of Pyrrolo[2,3-d]pyrimidine Derivatives against a Panel of Protein Kinases. Data sourced from multiple studies.[6][7][8]

Deciphering the Binding Mode: Key Molecular Interactions

The binding mode of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine inhibitors has been elucidated through X-ray crystallography and molecular modeling studies, revealing a conserved pattern of interaction within the ATP-binding pocket of protein kinases.

A cornerstone of this interaction is the formation of hydrogen bonds with the hinge region of the kinase, which connects the N- and C-lobes of the catalytic domain. The pyrrolo[2,3-d]pyrimidine core acts as a hydrogen bond donor and acceptor. Specifically, the pyrimidine N1 atom typically accepts a hydrogen bond from the backbone NH of a hinge residue (e.g., Cys-666 in CSF1R), while the pyrrole NH group donates a hydrogen bond to the backbone carbonyl oxygen of the same residue.[8]

Structural studies on a highly selective pyrrolo[2,3-d]pyrimidine inhibitor (compound 23) in complex with Colony-Stimulating Factor 1 Receptor (CSF1R) revealed a "DFG-out" binding conformation.[8] In this inactive conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a deep hydrophobic pocket that is exploited by the inhibitor. This DFG-out binding mode is often associated with higher selectivity compared to inhibitors that bind to the active "DFG-in" conformation.[8]

Computational studies on related 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) have further corroborated the importance of the hinge region interactions.[3][9] These studies also highlight the role of interactions with β-sheets (β1-β3 and β7) and charged residues surrounding the inhibitor.[3][9]

The table below summarizes the key interacting residues for pyrrolo[2,3-d]pyrimidine inhibitors across different kinases, as identified through crystallography and molecular docking.

Target KinaseKey Interacting ResiduesInteraction Type
CSF1R Cys-666Hydrogen Bonds (Hinge)
PAK4 Hinge Region ResiduesHydrogen Bonds
β1-β3 and β7 sheetsvan der Waals
Charged residuesElectrostatic
EGFR, VEGFR2, HER2, CDK2 Hinge Region ResiduesHydrogen Bonds (predicted)

Table 2: Key Residue Interactions for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-based Inhibitors with Various Protein Kinases.[3][8]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies employed in the key experiments.

X-ray Crystallography

The determination of the co-crystal structure of an inhibitor with its target kinase is a critical step in confirming the binding mode.

  • Protein Expression and Purification: The kinase domain of the target protein (e.g., CSF1R) is expressed in a suitable system (e.g., insect cells) and purified to homogeneity using chromatography techniques.

  • Crystallization: The purified protein is mixed with the inhibitor and subjected to crystallization screening using vapor diffusion (sitting-drop or hanging-drop) methods.

  • Data Collection: Crystals are cryo-cooled and diffraction data are collected at a synchrotron radiation source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a known kinase structure as a search model. The model is then refined against the collected diffraction data. The PDB entry 8CGC provides a detailed example of the crystallographic data for a pyrrolo[2,3-d]pyrimidine inhibitor in complex with CSF1R.[8]

Kinase Inhibition Assay

Enzymatic assays are performed to quantify the potency of the inhibitors.

  • Assay Principle: A common method is a competition binding assay that measures the ability of the test compound to displace a known, immobilized ligand from the kinase's active site.

  • Procedure:

    • The kinase enzyme, a fluorescently labeled ATP-competitive ligand, and the test compound are incubated together in a microplate.

    • The amount of bound fluorescent ligand is measured using a suitable plate reader.

    • The IC50 value, the concentration of inhibitor required to achieve 50% inhibition of ligand binding, is calculated from a dose-response curve.

  • ATP Concentration: Assays are typically run at an ATP concentration equal to its Michaelis-Menten constant (Km) for the specific kinase.[8]

Molecular Docking

Computational docking simulations are used to predict the binding pose of an inhibitor within the kinase active site.

  • Protein and Ligand Preparation: The 3D structure of the target kinase is obtained from the Protein Data Bank (PDB). The inhibitor structure is built and energy-minimized using molecular modeling software.

  • Docking Simulation: A docking program is used to place the inhibitor into the defined binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the protein. This provides insights into the structural basis of inhibition.[6][10]

Visualizing the Landscape

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative kinase signaling pathway and the experimental workflow for confirming inhibitor binding mode.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Tyrosine Kinase (e.g., CSF1R) Receptor Tyrosine Kinase (e.g., CSF1R) Ligand->Receptor Tyrosine Kinase (e.g., CSF1R) Binds and Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (e.g., CSF1R)->Downstream Signaling Proteins Phosphorylation Cascade Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cellular Response Cellular Response Gene Expression->Cellular Response Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor Tyrosine Kinase (e.g., CSF1R) Blocks ATP Binding

Caption: A simplified signaling pathway of a receptor tyrosine kinase.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_confirmation Binding Mode Confirmation Scaffold_Selection Scaffold Selection (Pyrrolo[2,3-d]pyrimidine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Enzymatic_Assay Enzymatic Assay (IC50 Determination) Library_Synthesis->Enzymatic_Assay Cellular_Assay Cellular Assay Enzymatic_Assay->Cellular_Assay Crystallography X-ray Crystallography Cellular_Assay->Crystallography Molecular_Modeling Molecular Modeling Cellular_Assay->Molecular_Modeling

Caption: Workflow for confirming the binding mode of kinase inhibitors.

References

selectivity of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for specific kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kinase Inhibition Profile: A Comparative Overview

Research into derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core has revealed a broad spectrum of kinase inhibitory activity. Modifications to this scaffold have yielded compounds with potent activity against several kinase families, including receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

One notable derivative, compound 5k (an (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide), has demonstrated significant inhibitory activity against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2.[2][3][4][5] Its performance is comparable, and in some cases superior, to the well-established multi-targeted kinase inhibitor, Sunitinib.[2][3][4]

Another area of interest is the development of selective inhibitors. For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been engineered as selective covalent irreversible inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a key target for inflammatory and autoimmune diseases.[6] Furthermore, this scaffold has been instrumental in creating selective inhibitors for mutant forms of EGFR, a critical target in non-small cell lung cancer (NSCLC).[7] Specifically, compound 12i from one study showed high potency and selectivity for the T790M mutant of EGFR over the wild-type form.[7] The pyrrolo[2,3-d]pyrimidine core has also been the foundation for developing selective inhibitors of RET kinase, a driver in certain types of cancer.[8]

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is further highlighted by its use in developing inhibitors for p21-activated kinase 4 (PAK4) and as potential multi-targeted agents.[9]

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases, with Sunitinib included for comparison. Lower IC50 values indicate greater potency.

Kinase TargetCompound 5k IC50 (nM)Sunitinib IC50 (nM)Erlotinib IC50 (nM)Staurosporine IC50 (nM)
EGFR79[2][4]93[2][4]55[2][4]-
Her240[2][4]--38[2][4]
VEGFR2136[2][4]261[2][4]--
CDK2204[2]---
Kinase TargetCompound 12i IC50 (nM)
EGFR (T790M mutant)0.21[7]
EGFR (wild-type)22[7]

Experimental Protocols

The determination of kinase inhibition activity is crucial for evaluating the potency and selectivity of compounds. Below are detailed methodologies for common in vitro kinase activity assays used in the referenced studies.

In Vitro Protein Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, Her2, VEGFR2, CDK2)

  • Specific substrate peptide for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (e.g., 7H-pyrrolo[2,3-d]pyrimidine derivatives) and reference inhibitors (e.g., Sunitinib)

  • Kinase assay buffer (composition may vary, but typically contains a buffer like Tris-HCl, MgCl2, and a protein stabilizer like BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in a suitable solvent, typically DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the diluted compounds or DMSO (as a vehicle control) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction and measure the kinase activity. In luminescence-based assays like ADP-Glo™, a reagent is added to quantify the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

To better understand the context of kinase inhibition and the experimental processes, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK

Caption: Simplified RTK signaling pathway and the point of inhibition.

G start Start compound_prep Compound Dilution Series start->compound_prep add_inhibitor Add Diluted Compounds to Assay Plate compound_prep->add_inhibitor assay_setup Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) assay_setup->add_inhibitor initiate_reaction Add ATP to Start Reaction add_inhibitor->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

References

Reproducibility of Experimental Results with 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of experimental considerations when working with 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various kinase inhibitors. We will delve into the factors that can influence experimental outcomes, including synthesis, purity, and the choice of experimental assays, while also comparing its utility with alternative chemical scaffolds.

Factors Influencing Reproducibility

The consistency of experimental results using this compound can be significantly affected by the quality of the starting material. Variability in synthesis and purification can lead to batch-to-batch differences, impacting downstream applications.

Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold

The synthesis of the core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has been approached through various routes, with reported yields showing considerable variation. This inherent variability can be a source of inconsistent starting material if not carefully controlled. For instance, an improved seven-step synthesis from dimethyl malonate reported a 31% overall yield, while a two-step synthesis using 6-chloro-5-iodo-7H-pyrimidin-4-amine achieved a higher yield of around 60%.[1] More recent advancements in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have reported yields as high as 91%.[2]

The N-methylation at the 7-position to obtain this compound is a subsequent step that also requires careful control to ensure regioselectivity and high purity.

Below is a generalized workflow for the synthesis and characterization of pyrrolo[2,3-d]pyrimidine derivatives, highlighting the critical quality control steps.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Quality Control A Starting Materials B Chemical Reactions (e.g., Cyclization, Chlorination, N-methylation) A->B C Crude Product B->C D Column Chromatography C->D E Recrystallization D->E F NMR (1H, 13C) E->F G Mass Spectrometry (HRMS) E->G H Purity Analysis (e.g., HPLC) E->H I Pure, Characterized Compound (>95% purity) J Biological Assays I->J Use in Downstream Experiments

Caption: Generalized workflow for the synthesis and quality control of this compound.
Commercial Availability and Purity

This compound is commercially available from several suppliers. However, the purity of the compound can vary. For instance, one major supplier explicitly states that they do not provide analytical data for this product, and the responsibility for confirming its identity and purity lies with the buyer. Another supplier lists a purity of 98%. Given this potential for variability, it is crucial for researchers to perform in-house quality control on commercially sourced material to ensure consistency across experiments.

Performance in Experimental Assays

The this compound scaffold is a common starting point for the development of kinase inhibitors. The following tables summarize the performance of some derivatives in various assays. While data for the specific title compound is limited, these examples with closely related analogs illustrate the typical activity profile of this chemical class.

Table 1: In Vitro Kinase Inhibitory Activity of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Assay MethodReference
1 LRRK2 G2019S120LanthascreenDesign and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate
2 LRRK2 WT190LanthascreenDesign and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate
3 FAK5.4Enzyme Inhibition AssayDesign, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents

Table 2: Cellular Activity of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
3 A549 (Lung Cancer)Antiproliferative3.2Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents
3 MDA-MB-231 (Breast Cancer)AntiproliferativeNot ReportedDesign, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents

Experimental Protocols

To ensure reproducibility, it is essential to follow detailed and consistent experimental protocols. Below are representative protocols for the synthesis and biological evaluation of derivatives of this compound.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1 eq.), the corresponding amine (1.2 eq.), palladium acetate (0.1 eq.), BINAP (0.15 eq.), and cesium carbonate (2 eq.) in toluene is heated at 100 °C for 12-16 hours under an inert atmosphere. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Kinase Inhibition Assay (Lanthascreen™)

The kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase, a fluorescently labeled peptide substrate, and ATP are incubated with varying concentrations of the test compound in a suitable buffer. The reaction is stopped, and a terbium-labeled antibody that recognizes the phosphorylated substrate is added. The TR-FRET signal is measured on a plate reader, and the IC50 values are calculated from the dose-response curves.

The following diagram illustrates a typical workflow for a kinase inhibition assay.

A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions B Incubate Kinase, Substrate, ATP, and Test Compound A->B C Stop Reaction B->C D Add Detection Reagents (e.g., Antibody) C->D E Measure Signal (e.g., TR-FRET) D->E F Data Analysis: - Plot Dose-Response Curve - Calculate IC50 E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Comparison with Alternative Scaffolds

The 7-deazapurine core of this compound is an ATP mimetic. Other heterocyclic systems that also mimic the purine core are often used as alternative scaffolds in kinase inhibitor design.

Table 3: Comparison of Pyrrolo[2,3-d]pyrimidine with Alternative Scaffolds

ScaffoldKey FeaturesExamples of Application
Pyrrolo[2,3-d]pyrimidine 7-deazapurine analog, versatile for substitution at multiple positions.Tofacitinib (JAK inhibitor), Ruxolitinib (JAK inhibitor)
Purine The natural ATP scaffold. Often requires modification to improve selectivity.Olomoucine (CDK inhibitor)
Pyrazolo[3,4-d]pyrimidine Isosteric with purines, offers different hydrogen bonding patterns.Allopurinol (Xanthine oxidase inhibitor)
Thieno[2,3-d]pyrimidine Bioisostere of the pyrrolo[2,3-d]pyrimidine scaffold.Used in the development of RET kinase inhibitors.

Studies have shown that in some cases, alternative scaffolds like 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine can serve as effective core structures for antiviral agents, similar to the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The choice of scaffold can influence factors such as selectivity, potency, and pharmacokinetic properties.

The following diagram illustrates the structural relationship between these scaffolds.

A Adenine (Purine Core) B Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) A->B Bioisosteric Replacement C Pyrazolo[3,4-d]pyrimidine A->C Isosteric Replacement D Thieno[2,3-d]pyrimidine B->D Bioisosteric Replacement

Caption: Structural relationship of this compound to alternative scaffolds.

Conclusion

The reproducibility of experimental results with this compound is critically dependent on the purity and characterization of the compound. Given the variability in synthetic yields and the lack of standardized analytical data from some commercial suppliers, researchers should prioritize rigorous in-house quality control. By employing well-defined experimental protocols and being aware of the potential for batch-to-batch variation, the reliability of experimental outcomes can be significantly enhanced. Furthermore, the exploration of alternative scaffolds may offer advantages in specific applications, and a comparative approach can accelerate the discovery of novel and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is classified as an acute oral toxicant (Category 3) and requires careful handling to avoid exposure. Key hazards include toxicity if swallowed, and it may cause skin and eye irritation.

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
CAS Number 7781-10-4
GHS Hazard Class Acute Toxicity 3, Oral

Disposal Protocol: Professional Waste Management

The recommended and only professionally accepted method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:
  • Segregation: Isolate waste this compound from other laboratory waste streams. As a halogenated organic compound, it must be collected in a designated, separate waste container.

  • Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container. The container must be in good condition with a secure lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

The primary method of disposal for halogenated organic compounds is high-temperature incineration by a specialized facility to ensure complete destruction and prevent the release of harmful substances into the environment.

Experimental Protocols: In-Lab Treatment (Not Recommended)

While chemical degradation methods such as reductive dehalogenation exist in a research context for transforming aryl chlorides, these procedures are not recommended for routine waste disposal. The reasons for this are:

  • Safety Risks: These reactions can involve hazardous reagents and intermediates.

  • Incomplete Reactions: Failure to achieve complete degradation can result in the creation of other hazardous byproducts.

  • Regulatory Compliance: In-lab treatment of hazardous waste is often subject to strict regulatory requirements that most laboratories are not equipped to meet.

Therefore, no experimental protocol for the in-lab chemical neutralization or degradation of this compound for disposal purposes is provided. The safest and most compliant method is professional disposal.

Mandatory Visualizations

The following diagrams illustrate the proper workflow for the disposal of this compound.

DisposalWorkflow start Waste 4-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Place in a Labeled, Leak-Proof Container segregate->container storage Store in a Designated Secure Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs pickup Arrange for Professional Disposal (Incineration) contact_ehs->pickup end Disposal Complete pickup->end DecisionTree start Need to Dispose of This compound is_lab_waste Is it laboratory chemical waste? start->is_lab_waste professional_disposal Follow Professional Disposal Protocol is_lab_waste->professional_disposal Yes improper_disposal Do NOT Dispose in Regular Trash or Drain is_lab_waste->improper_disposal No (Consult EHS)

Personal protective equipment for handling 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. The following guidance is based on the safety data of structurally similar compounds, including 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. Researchers should handle this compound with caution and adhere to the highest safety standards.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Engineering Controls

Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, stringent engineering controls and personal protective equipment are mandatory.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][4] Eyewash stations and safety showers must be readily accessible.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is critical to minimize exposure. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4] A face shield may be required for splash hazards.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Wear impervious, flame-retardant protective clothing and a lab coat.[4]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter cartridge is necessary.[4][5]

Glove Selection:

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile Rubber> 480Recommended for prolonged contact.
Neoprene> 480Recommended for prolonged contact.
Butyl Rubber> 480Recommended for prolonged contact.
Natural Rubber/LatexNot RecommendedMay not provide adequate protection.

Note: Breakthrough times are general recommendations for compounds with similar structures. Always consult the glove manufacturer's specific chemical resistance data.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for safety.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is decontaminated.

    • Assemble all necessary equipment and reagents.

    • Review the experimental protocol and this safety guide.

  • Donning PPE:

    • Follow the sequence outlined in the PPE Workflow diagram below.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound or its solutions within the fume hood.

    • Avoid the formation of dust and aerosols.[4]

    • Use non-sparking tools.[4]

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate all surfaces and equipment.

    • Segregate and label all waste streams as described in the Disposal Plan.

    • Doff PPE in the reverse order of donning, minimizing self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of the compound and any contaminated materials as hazardous chemical waste.

    • Collect in a designated, properly labeled, and sealed container.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Contaminated PPE:

    • All disposable PPE (gloves, etc.) that has come into contact with the compound should be considered hazardous waste and disposed of accordingly.

    • Contaminated reusable clothing must be decontaminated before reuse or disposed of as hazardous waste.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][4]

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.[1]

Visual Workflow and Logical Relationships

To further enhance safety and procedural clarity, the following diagrams illustrate the recommended PPE workflow and the logical relationship between handling stages.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Recommended sequence for donning and doffing Personal Protective Equipment (PPE).

Handling_Logic Prep Preparation & Risk Assessment Handling Chemical Handling in Fume Hood Prep->Handling Emergency Emergency Preparedness Prep->Emergency Decon Decontamination Handling->Decon Handling->Emergency Waste Waste Segregation & Disposal Decon->Waste Decon->Emergency Waste->Emergency

Caption: Logical flow of safe chemical handling procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.